molecular formula C11H11NO2 B174670 Ethyl 2-(cyanomethyl)benzoate CAS No. 19821-21-7

Ethyl 2-(cyanomethyl)benzoate

Cat. No.: B174670
CAS No.: 19821-21-7
M. Wt: 189.21 g/mol
InChI Key: IASCYHRLSNAZIU-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)benzoate (CAS 19821-21-7) is a versatile benzoate ester derivative valued in organic synthesis and medicinal chemistry research. The compound features both an ester and a nitrile functional group, making it a useful bifunctional synthetic intermediate or building block for the construction of more complex molecules . Its structure allows for further chemical transformations, enabling researchers to utilize it in the synthesis of various heterocyclic compounds and other target structures . While a specific, direct mechanism of action for the parent compound is not defined, related cyanomethyl and benzoate derivatives are frequently employed in the development of novel chemical entities with potential biological activity, serving as key precursors in research campaigns . This chemical is intended for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASCYHRLSNAZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498261
Record name Ethyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19821-21-7
Record name Ethyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(cyanomethyl)benzoate (CAS 19821-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for Ethyl 2-(cyanomethyl)benzoate, a valuable building block in organic synthesis.

Core Chemical Properties

This compound, with the CAS registry number 19821-21-7, is an organic compound with the molecular formula C₁₁H₁₁NO₂.[1][2][3] It possesses a molecular weight of approximately 189.21 g/mol .[1][2][3] This compound is a benzoate ester containing a cyanomethyl group at the ortho position of the benzene ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 19821-21-7[1][2][3]
Molecular Formula C₁₁H₁₁NO₂[1][2][3]
Molecular Weight 189.21 g/mol [1][2][3]
Purity Typically ≥98%[2][3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. The following are predicted and general characteristics based on the structure and data from related compounds:

  • ¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene protons of the cyanomethyl group (a singlet), and the aromatic protons on the benzene ring (multiplets).

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester, the C≡N stretching of the nitrile group, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 189. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅).

Experimental Protocols

A novel and efficient method for the synthesis of 2-(cyanomethyl)benzoic esters has been reported, proceeding through the carbon-carbon bond cleavage of indanones. This method is notable for its mild reaction conditions.

Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones

This reaction involves the deprotonation of an alcohol with a base, followed by a nucleophilic addition to an indanone derivative and a subsequent Beckmann fragmentation. An electrochemical variation of this reaction has also been developed that does not require an external chemical base.

Illustrative Reaction Pathway:

G cluster_reactants Reactants Indanone Indanone Derivative Intermediate Nucleophilic Adduct Indanone->Intermediate Alcohol Ethanol Alcohol->Indanone Nucleophilic Addition Base Chemical Base Base->Alcohol Deprotonation Product This compound Intermediate->Product Beckmann Fragmentation G Start Start Reactants Combine Indanone Derivative, Ethanol, and Base Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Workup Aqueous Workup and Extraction with Organic Solvent Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

References

An In-depth Technical Guide to Ethyl 2-(cyanomethyl)benzoate (C₁₁H₁₁NO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(cyanomethyl)benzoate is a chemical compound for which extensive public domain data is limited. This guide consolidates available information and presents representative experimental protocols and potential research workflows based on established chemical principles and data from structurally related compounds.

Core Compound Identification and Properties

This compound, with the molecular formula C₁₁H₁₁NO₂, is an organic compound featuring a benzene ring substituted with an ethyl ester and a cyanomethyl group at the ortho position.[1][2][3][4][5] Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules relevant to medicinal chemistry.

Physicochemical and Computed Data
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Cyanomethyl benzoic acid ethyl ester, Benzoic acid, 2-(cyanomethyl)-, ethyl ester[1][6]
CAS Number 19821-21-7[2][4][5]
Molecular Formula C₁₁H₁₁NO₂[1][2][4][5]
Molecular Weight 189.21 g/mol [2]
XLogP3 (Computed) 1.8[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]
Exact Mass 189.078978594 Da[6]
Complexity (Computed) 241[6]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds. The following represents a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthesis of this compound

A common route to synthesize α-cyano esters is through the cyanation of an α-halo ester. In this proposed synthesis, ethyl 2-(bromomethyl)benzoate would serve as the precursor.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Ethyl 2-(bromomethyl)benzoate

    • Sodium cyanide (NaCN)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ethyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.

    • Add sodium cyanide (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C=O stretch of the ester).

Potential Applications in Drug Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in various biologically active molecules. The cyanomethyl group can act as a bioisostere for other functional groups or as a key interacting moiety with biological targets.

Role as a Chemical Scaffold

The "cyanomethylbenzoate" core can be considered a scaffold for the development of novel therapeutic agents. The ester and nitrile functionalities offer handles for further chemical modifications to explore structure-activity relationships (SAR). For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Potential Biological Targets

Derivatives of structurally related compounds, such as benzothiazoles, have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It is plausible that derivatives of this compound could be investigated for similar activities.

Visualizing Workflows and Pathways

Given the lack of specific experimental data for signaling pathways involving this compound, the following diagrams represent a generalized workflow for the synthesis and screening of a novel chemical entity and a hypothetical signaling pathway that could be investigated for a compound with this scaffold.

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a novel compound like this compound and its subsequent initial biological screening.

G cluster_synthesis Synthesis and Purification cluster_screening Initial Biological Screening cluster_followup Follow-up Studies start Starting Materials (e.g., Ethyl 2-(bromomethyl)benzoate) reaction Chemical Synthesis (e.g., Cyanation) start->reaction workup Reaction Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pure_compound Pure this compound characterization->pure_compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) pure_compound->cytotoxicity_assay cell_lines Panel of Cancer Cell Lines cell_lines->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A general workflow for the synthesis and initial biological screening of a novel compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of a generic kinase signaling pathway, a common target in cancer drug discovery.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Derivative inhibitor->kinase2 Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(cyanomethyl)benzoate, a valuable intermediate in organic synthesis and drug discovery. This document details a feasible synthetic protocol, predicted analytical data, and the logical workflows for its preparation and analysis.

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₂, is a bifunctional molecule containing both an ester and a nitrile group. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures that are of interest in medicinal chemistry and materials science. The strategic placement of the cyanomethyl group at the ortho position to the ethyl ester offers opportunities for diverse chemical transformations.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution of a suitable starting material, such as ethyl 2-(bromomethyl)benzoate, with a cyanide salt. This reaction is a standard procedure for the introduction of a cyanomethyl group onto a benzylic position.

Experimental Protocol: Nucleophilic Substitution

This protocol is based on established methods for similar transformations.[1]

Materials:

  • Ethyl 2-(bromomethyl)benzoate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • In a separate flask, carefully dissolve sodium cyanide (1.1 eq) in a minimal amount of DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the solution of ethyl 2-(bromomethyl)benzoate at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Ethyl 2-(bromomethyl)benzoate in DMSO Reaction Combine reactants and heat to 50-60 °C Start->Reaction Reagent Prepare NaCN solution in DMSO Reagent->Reaction Quench Cool and quench with water Reaction->Quench TLC Monitoring Extraction Extract with diethyl ether Quench->Extraction Drying Dry organic phase (MgSO4) Extraction->Drying Evaporation Concentrate in vacuo Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)* δ 7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the ester.
  • δ 7.3-7.6 ppm (m, 3H): Remaining aromatic protons.

  • δ 4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl ester.

  • δ 3.8-3.9 ppm (s, 2H): Methylene protons of the cyanomethyl group.

  • δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl ester. | | ¹³C NMR (CDCl₃, 100 MHz) | * δ ~167 ppm: Carbonyl carbon of the ester.

  • δ ~130-135 ppm: Quaternary aromatic carbon attached to the ester.

  • δ ~128-132 ppm: Aromatic CH carbons.

  • δ ~117 ppm: Nitrile carbon.

  • δ ~61 ppm: Methylene carbon of the ethyl ester.

  • δ ~25 ppm: Methylene carbon of the cyanomethyl group.

  • δ ~14 ppm: Methyl carbon of the ethyl ester. | | IR (Infrared) Spectroscopy | * ~2250 cm⁻¹: C≡N stretching vibration (nitrile).

  • ~1720 cm⁻¹: C=O stretching vibration (ester).

  • ~1250 cm⁻¹: C-O stretching vibration (ester).

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2980 cm⁻¹: Aliphatic C-H stretching. | | Mass Spectrometry (MS) | * [M]⁺: m/z = 189.08: Molecular ion peak corresponding to C₁₁H₁₁NO₂.

  • [M-OC₂H₅]⁺: m/z = 144.04: Loss of the ethoxy group.

  • [M-COOC₂H₅]⁺: m/z = 116.05: Loss of the entire ester group. |

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS NMR_Analysis Correlate chemical shifts and coupling constants to structure NMR->NMR_Analysis IR_Analysis Identify characteristic functional group vibrations IR->IR_Analysis MS_Analysis Determine molecular weight and fragmentation pattern MS->MS_Analysis Structural_Confirmation Structural Confirmation of This compound NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic pathway to this compound and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and logical workflow diagrams serve as valuable resources for researchers engaged in the synthesis and application of this important chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its utility in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic data of "Ethyl 2-(cyanomethyl)benzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aromatic esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectroscopic data for "Ethyl 2-(cyanomethyl)benzoate," this document utilizes the closely related and well-characterized compound, Ethyl benzoate , as a primary example to illustrate data presentation, interpretation, and experimental methodologies. The principles and techniques described herein are directly applicable to the analysis of "this compound" and other similar aromatic esters.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl benzoate.

NMR Spectroscopy Data for Ethyl benzoate

Table 1: ¹H NMR Data for Ethyl benzoate (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.06 - 8.03Multiplet2HAromatic (ortho-protons)
7.56 - 7.52Multiplet1HAromatic (para-proton)
7.45 - 7.41Multiplet2HAromatic (meta-protons)
4.38Quartet2H-OCH₂CH₃
1.39Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Data for Ethyl benzoate (Solvent: CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
166.5C=O (Ester carbonyl)
132.8Aromatic (para-carbon)
130.6Aromatic (ipso-carbon)
129.5Aromatic (ortho-carbons)
128.3Aromatic (meta-carbons)
60.9-OCH₂CH₃
14.3-OCH₂CH₃
IR Spectroscopy Data for Ethyl benzoate

Table 3: Key IR Absorption Bands for Ethyl benzoate

Wavenumber (cm⁻¹)IntensityAssignment
3070-3030MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1720StrongC=O (Ester carbonyl) stretch
1275StrongC-O (Ester) stretch
1110StrongO-C (Ester) stretch
710StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry Data for Ethyl benzoate

Table 4: Key Mass Spectrometry Fragments for Ethyl benzoate [1]

m/zRelative Intensity (%)Assignment
15025[M]⁺ (Molecular ion)
12295[M - C₂H₄]⁺
105100[M - OC₂H₅]⁺ (Base peak)
7760[C₆H₅]⁺
5135[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of Ethyl benzoate

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of Ethyl benzoate in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube to a height of about 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • Acquisition of ¹H NMR Spectrum:

    • A standard one-pulse sequence is used.

    • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • Acquisition of ¹³C NMR Spectrum:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Sample of Ethyl benzoate

  • Volatile solvent (if preparing a thin film)

Procedure (Thin Film Method):

  • Sample Preparation: Place a drop of liquid Ethyl benzoate directly onto a salt plate.

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (ATR Method):

  • Background Scan: With the clean ATR crystal, acquire a background spectrum.

  • Sample Application: Place a small drop of Ethyl benzoate directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Gas chromatograph (GC) for sample introduction (GC-MS)

  • Helium carrier gas

  • Sample of Ethyl benzoate dissolved in a volatile solvent (e.g., dichloromethane or methanol)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of Ethyl benzoate (e.g., 1 mg/mL) in a volatile organic solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column, which separates the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Ethyl benzoate.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Organic Compound (e.g., Ethyl benzoate) Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve ThinFilm Prepare Thin Film or ATR Sample (IR) Sample->ThinFilm NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR MS GC-MS Dissolve->MS IR FTIR Spectrometer ThinFilm->IR NMR_Data Acquire FID Fourier Transform Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform Generate Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram Generate Mass Spectrum MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Ethyl 2-(cyanomethyl)benzoate (CAS No: 19821-21-7). Due to the limited publicly available quantitative data for this specific compound, this document also furnishes detailed experimental protocols for determining these critical parameters, drawing from established methodologies for similar organic esters.

Compound Profile: this compound

This compound is a benzoate ester derivative. Below is a summary of its basic chemical and physical properties.

PropertyValueSource
CAS Number 19821-21-7[1][2]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
LogP 1.92938[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Solubility Data

Table 2.1: Predicted and Qualitative Solubility of Benzoate Esters

CompoundSolventSolubilityTemperature (°C)
Ethyl benzoateWater0.72 mg/mL25
Ethyl benzoateOrganic SolventsMiscibleNot Specified
This compoundWaterPredicted to be sparingly solubleNot Specified
This compoundPolar Organic SolventsPredicted to be solubleNot Specified
This compoundNon-polar Organic SolventsPredicted to be solubleNot Specified

Stability Profile

Detailed experimental stability data for this compound is not publicly available. However, the stability of benzoate esters is generally influenced by factors such as pH, temperature, and light. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

A study on the hydrolytic stability of various ethyl benzoates in rat plasma and under basic conditions showed that the rate of hydrolysis is influenced by the position of substituents on the benzene ring.[7] For instance, ethyl p-bromo benzoate showed lower hydrolytic stability compared to the unsubstituted ethyl benzoate.[7] This suggests that the cyanomethyl group at the ortho position in this compound will influence its stability.

For a related compound, Mthis compound, the safety data sheet indicates that it is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Given the absence of specific data, the following sections provide detailed, generalized experimental protocols for determining the solubility and stability of this compound.

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[3][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

    • Use a calibration curve prepared from standard solutions of known concentrations to quantify the compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in units such as g/L or mg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Withdraw & filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G

Workflow for Solubility Determination.

Forced degradation studies are essential to identify potential degradation products and pathways, which is a key component of stability testing as outlined in the ICH guidelines.[1][10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

  • Hydrolytic Degradation:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 4 hours.

    • Neutral: Water at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control should be run in parallel.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, place the compound in appropriate containers.

  • Stress Application: Expose the samples to the conditions outlined above for the specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Hydrolytic (Acid, Base, Neutral) E Sample at time points A->E B Oxidative (H2O2) B->E C Photolytic (Light Exposure) C->E D Thermal (Dry Heat) D->E F Neutralize & Dilute E->F G Analyze by HPLC F->G H Identify & Quantify Degradants G->H Start This compound Sample Start->A Start->B Start->C Start->D

References

An In-depth Technical Guide to Ethyl 2-(cyanomethyl)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the commercial availability, synthesis, and potential applications of Ethyl 2-(cyanomethyl)benzoate, a versatile intermediate in organic synthesis.

Commercial Availability

This compound (CAS No: 19821-21-7) is a readily available chemical intermediate. It is offered by a range of global suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The following table summarizes the availability of this compound from various suppliers. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Ambeed Not specified98+%1g, 5g, 25g$31, $105, $327
American Custom Chemicals Corporation Not specified95.00%5mg$499.37
Apolloscientific Not specified95%1g$646.00
ChemScene Not specifiedNot specified1g, 5g$229, $688
Crysdot Not specified95+%5g$736.00
Capot Chemical 2860698% (Min, GC)Not specifiedContact for price
Sygenflo Laboratories LLP Not specified99%Per Kg₹ 450/Kg[1][2]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a leaving group at the benzylic position of an appropriate ethyl benzoate derivative with a cyanide salt. A common and effective precursor for this transformation is Ethyl 2-(bromomethyl)benzoate.

Experimental Protocol: Synthesis from Ethyl 2-(bromomethyl)benzoate

This protocol is based on established methods for the cyanation of benzyl halides.[2][3][4]

Materials:

  • Ethyl 2-(bromomethyl)benzoate

  • Sodium cyanide (NaCN)

  • Ethanol (absolute)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water to create a concentrated solution.

  • Addition of Reactants: To the stirred sodium cyanide solution, add a solution of Ethyl 2-(bromomethyl)benzoate dissolved in ethanol. The use of a water/ethanol solvent system is crucial for dissolving both the ionic cyanide salt and the organic starting material.[3][4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acid Quenching: Any residual cyanide must be quenched before disposal. This can be done by treating the aqueous waste with an excess of sodium hypochlorite solution (bleach) under basic conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from Ethyl 2-(bromomethyl)benzoate.

SynthesisWorkflow Start Start Reactants Ethyl 2-(bromomethyl)benzoate + Sodium Cyanide + Ethanol/Water Start->Reactants Reaction Reflux Reactants->Reaction Workup Work-up (Ethanol Removal) Reaction->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, containing both a nitrile and an ester group, allows for a variety of chemical transformations.

  • Pharmaceutical Intermediates: The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be modified or hydrolyzed. These transformations are key steps in the synthesis of more complex molecules with potential biological activity.

  • Heterocyclic Synthesis: The nitrile group is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

  • Agrochemical Intermediates: Similar to its use in pharmaceuticals, this compound serves as an intermediate in the synthesis of pesticides and herbicides.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly associated with this compound itself, as it is a synthetic intermediate, we can create a hypothetical diagram illustrating its potential role in the synthesis of a theoretical drug candidate that targets a specific signaling pathway.

SignalingPathway cluster_synthesis Drug Synthesis cluster_cell Cellular Target ECB This compound Intermediate Key Intermediate ECB->Intermediate Multi-step synthesis Drug Theoretical Drug Candidate Intermediate->Drug Receptor Receptor Drug->Receptor Inhibition Kinase Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Response Cellular Response TF->Response

Caption: Hypothetical role in drug development targeting a signaling pathway.

References

Ethyl 2-(cyanomethyl)benzoate: A Versatile Precursor in the Synthesis of Pharmacologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(cyanomethyl)benzoate is a valuable bifunctional molecule that serves as a key starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. Its unique structure, featuring both an ester and a cyanomethyl group on a benzene ring, allows for a range of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a precursor in the construction of complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from ethyl 2-methylbenzoate. The first step is the radical bromination of the methyl group to yield ethyl 2-(bromomethyl)benzoate. This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide group.

Table 1: Synthesis of Ethyl 2-(bromomethyl)benzoate
ReactantsReagentsSolventTemperatureTimeYield
Ethyl 2-methylbenzoateN-Bromosuccinimide (NBS), Benzoyl peroxide (initiator)Carbon tetrachlorideReflux3.5 h~99%
Source: ChemicalBook[1]
Experimental Protocol: Synthesis of Ethyl 2-(bromomethyl)benzoate[1]
  • To a stirred mixture of N-Bromosuccinimide (44.5 g, 0.25 mole) and a catalytic amount of benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL) at 0°C, a solution of ethyl 2-methylbenzoate (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) is added dropwise.

  • The reaction mixture is then heated at reflux for 3.5 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the precipitated succinimide is removed by filtration.

  • The filtrate is washed successively with 2 N NaOH (100 mL) and water (2 x 100 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under vacuum to yield ethyl 2-(bromomethyl)benzoate as an oil. The product can be used in the next step without further purification.

Table 2: Synthesis of this compound
ReactantsReagentsSolventTemperatureTimeYield
Ethyl 2-(bromomethyl)benzoateSodium cyanideDMSO90°C2 h~87%
Source: Adapted from ChemSpider Synthetic Pages[2]
Experimental Protocol: Synthesis of this compound (Adapted from a similar reaction[2])
  • To a solution of ethyl 2-(bromomethyl)benzoate (0.084 mol, 1 equiv) in DMSO, a solution of sodium cyanide (0.151 mol, 1.8 equiv) in DMSO is added.

  • The resulting solution is heated to 90°C for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ether).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound. The product can be purified by column chromatography.

Applications in the Synthesis of Heterocycles

The strategic placement of the ester and cyanomethyl groups in this compound makes it a powerful precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many clinically used drugs.[3]

Logical Workflow for Heterocycle Synthesis

G A This compound B Hydrolysis/Amination A->B Functional Group Transformation F Reaction with Hydrazine A->F Condensation C Ortho-substituted Benzamide Intermediate B->C D Intramolecular Cyclization C->D Ring Formation E Isoindolinone Derivatives D->E G Phthalazinone Derivatives F->G

Caption: Synthetic pathways from this compound.

Precursor to Isoindolinone Derivatives

Isoindolinone scaffolds are present in a wide range of biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The synthesis of isoindolinones often involves the intramolecular cyclization of ortho-substituted benzamides. This compound can be a key precursor in this process. The cyanomethyl group can be hydrolyzed to a carboxylic acid or converted to an aminomethyl group, followed by amide formation and subsequent cyclization to yield the desired isoindolinone core.

Precursor to Phthalazinone Derivatives

Phthalazinone derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant and cardiotonic effects.[3] These can be synthesized from ortho-disubstituted benzene derivatives. This compound can serve as a starting material for the synthesis of 4-hydroxy-2H-phthalazin-1-one through a condensation reaction with hydrazine.

Reaction Scheme: Synthesis of 4-hydroxy-2H-phthalazin-1-one

G cluster_0 Reaction Scheme A This compound C 4-hydroxy-2H-phthalazin-1-one A->C Heat B Hydrazine (N2H4) B->C

Caption: Synthesis of a phthalazinone derivative.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic scaffolds such as isoindolinones and phthalazinones. The straightforward and high-yielding synthetic route to this compound, coupled with the reactivity of its functional groups, makes it an important tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity is likely to unveil new synthetic pathways to other important classes of bioactive molecules.

References

Unlocking the Synthetic Potential: A Technical Guide to the Reactivity of the Cyanomethyl Group in Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanomethyl group, a versatile functional moiety, imparts a unique reactivity profile to aromatic scaffolds. In the context of Ethyl 2-(cyanomethyl)benzoate, this group, positioned ortho to an ester functionality, presents a rich landscape for synthetic transformations. This in-depth technical guide explores the potential reactivity of the cyanomethyl group in this molecule, offering insights into its participation in intramolecular cyclizations, reactions of the active methylene bridge, hydrolysis, reduction, and condensation reactions. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in harnessing the synthetic utility of this valuable building block.

Intramolecular Cyclization: A Gateway to Fused Heterocycles

The proximate positioning of the cyanomethyl and ethyl ester groups in this compound creates an ideal scaffold for intramolecular cyclization reactions, providing a direct route to valuable heterocyclic systems, particularly isoquinolinone derivatives.

Base-Catalyzed Cyclization

Under basic conditions, the active methylene protons of the cyanomethyl group can be abstracted to generate a nucleophilic carbanion. This carbanion can then undergo an intramolecular attack on the electrophilic carbonyl carbon of the ester group. The subsequent loss of an ethoxide leaving group leads to the formation of a six-membered heterocyclic ring.

A plausible reaction pathway for this transformation is the Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe condensation of nitriles. While a specific protocol for this compound is not extensively documented, the general mechanism provides a framework for this potential cyclization.

Logical Relationship: Base-Catalyzed Intramolecular Cyclization

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product This compound This compound Carbanion Carbanion Intermediate This compound->Carbanion Deprotonation Base Base (e.g., NaOEt) Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Intramolecular Nucleophilic Attack Isoquinolinone Substituted Isoquinolinone Tetrahedral->Isoquinolinone Elimination of Ethoxide

Caption: Proposed pathway for the base-catalyzed intramolecular cyclization.

Reactivity of the Active Methylene Group

The methylene bridge flanked by the cyano and phenyl groups is activated, rendering the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation

The carbanion generated from this compound can be readily alkylated with various electrophiles, such as alkyl halides. This reaction provides a straightforward method for introducing diverse substituents at the benzylic position.

EntryAlkylating AgentBaseSolventYield (%)Reference
1n-Bromopropaneaq. KOHToluene (ultrasound)High (unspecified)(General procedure for benzyl cyanide)
2Di-(2-chloroethyl)methylamineNaOHToluene98(For benzyl cyanide)[1]

Experimental Protocol: Alkylation of Benzyl Cyanide (General Procedure)

A reactor is charged with a 33% strength aqueous sodium hydroxide solution and caustic soda. A phase-transfer catalyst, such as trioctylamine and methyltrioctylammonium chloride, is added. Benzyl cyanide and a solution of the alkylating agent in a suitable solvent like toluene are then simultaneously added at a controlled temperature (e.g., 60-80 °C) with vigorous stirring. The reaction mixture is stirred for an additional 2-4 hours. After completion, water is added, and the phases are separated. The organic phase is then distilled under reduced pressure to yield the purified alkylated product.[1]

Experimental Workflow: Alkylation of the Active Methylene Group

G Start This compound Reaction Reaction in appropriate solvent (e.g., DMF) Start->Reaction Reagents Base (e.g., NaH) Alkyl Halide (R-X) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Alkylated Product Purification->Product

Caption: General workflow for the alkylation of the active methylene group.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. In the presence of a basic catalyst, the carbanion adds to the carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzaldehyde | N-Methylmorpholine | Water | 2-4 min | >95 |[2] | | 2 | 4-Fluorobenzaldehyde | Piperidine | Ethanol | 3-6 h | Not specified |[3] | | 3 | Benzaldehyde | DBU/H₂O | Water | 10 min | 96 |[4] |

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

To a round-bottom flask, add benzaldehyde (1 mmol) and ethyl cyanoacetate (as a proxy for this compound, 1.2 mmol). Add a catalytic amount of N-Methylmorpholine in water. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with water, and dried.[2]

Signaling Pathway: Knoevenagel Condensation Mechanism

G Active Methylene Compound Active Methylene Compound Carbanion Carbanion Active Methylene Compound->Carbanion Base Aldol-type Adduct Aldol-type Adduct Carbanion->Aldol-type Adduct Aldehyde Aldehyde Aldehyde->Aldol-type Adduct Nucleophilic Attack Unsaturated Product Unsaturated Product Aldol-type Adduct->Unsaturated Product Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Hydrolysis of the Ester and Nitrile Groups

Both the ethyl ester and the cyanomethyl group are susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and acetic acid derivatives, respectively. The relative rates of hydrolysis can be influenced by the reaction conditions.

Ester Hydrolysis

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate (General Procedure)

To a round-bottom flask, add approximately 5 g of ethyl benzoate and 50 cm³ of 2 mol L⁻¹ sodium hydroxide solution, along with a few anti-bumping granules. The mixture is heated under reflux until all the oily drops of the ester have disappeared (approximately 45-60 minutes). After cooling, the reaction mixture is transferred to a beaker and acidified with hydrochloric acid, causing the precipitation of benzoic acid. The crude product is collected by vacuum filtration and can be purified by recrystallization from water.[5]

Nitrile Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate under acidic or basic conditions. This transformation offers another handle for further functionalization.

Reduction of the Cyano and Ester Groups

The nitrile and ester functionalities can be reduced to the corresponding amine and alcohol, respectively, using various reducing agents. The choice of reagent can allow for selective reduction of one group over the other.

Reduction of the Nitrile Group

The cyanomethyl group can be reduced to a 2-aminoethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Catalytic Hydrogenation

Catalytic hydrogenation can potentially reduce both the nitrile and the aromatic ring, depending on the catalyst and reaction conditions. For instance, hydrogenation of benzoic acid with a 5% Ru/C catalyst in a 1:1 dioxane-water binary solvent system can achieve 100% conversion to cyclohexane carboxylic acid.[6]

Functional GroupReducing AgentProductReference
NitrileLiAlH₄Primary Amine(General)
EsterLiAlH₄Primary Alcohol(General)
Aromatic Ring/EsterH₂, 5% Ru/CCyclohexane derivative[6]

Conclusion

This compound is a synthetically versatile molecule with multiple reactive sites. The cyanomethyl group, in particular, serves as a linchpin for a variety of transformations, including intramolecular cyclizations to form heterocycles and reactions of the active methylene group to form new carbon-carbon bonds. Furthermore, the ester and nitrile functionalities can be independently or concertedly hydrolyzed or reduced, expanding the synthetic utility of this compound. The data and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

The Pivotal Role of Ethyl 2-(cyanomethyl)benzoate in the Synthesis of Nitrogen Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ethyl 2-(cyanomethyl)benzoate is emerging as a versatile and strategic precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. This technical guide provides an in-depth analysis of its application, focusing on the synthesis of isoquinoline-based scaffolds, which are of significant interest to researchers, scientists, and professionals in the field of drug development due to their prevalence in bioactive molecules.

Core Synthesis Pathway: Intramolecular Cyclization to Isoquinolone Derivatives

The primary utility of this compound in nitrogen heterocycle synthesis lies in its propensity to undergo intramolecular cyclization reactions. The presence of the ester and the active methylene group of the cyanomethyl moiety in a 1,2-disubstituted aromatic system allows for the construction of a fused heterocyclic ring. A key transformation is the base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, to yield 3-amino-1-hydroxyisoquinoline. This product exists in equilibrium with its tautomeric form, 1,3-dihydroxyisoquinoline-4-carbonitrile.

This reaction proceeds via the formation of a carbanion at the cyanomethyl group, which then attacks the electrophilic carbonyl carbon of the ester group. Subsequent cyclization and tautomerization lead to the stable isoquinoline ring system.

G cluster_0 Reaction Initiation cluster_1 Intramolecular Cyclization cluster_2 Product Formation start This compound carbanion Carbanion Intermediate start->carbanion Deprotonation base Base (e.g., NaOEt) cyclization Intramolecular Nucleophilic Attack cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate tautomerization Tautomerization product 3-Amino-1-hydroxyisoquinoline tautomerization->product G start Dissolve this compound in Anhydrous Ethanol add_base Add Sodium Ethoxide Solution Dropwise start->add_base reflux Heat to Reflux and Monitor Reaction add_base->reflux cool_neutralize Cool to Room Temperature and Neutralize with Acid reflux->cool_neutralize extract Extract with Organic Solvent cool_neutralize->extract dry_concentrate Dry and Concentrate the Organic Layer extract->dry_concentrate purify Purify the Product dry_concentrate->purify product 3-Amino-1-hydroxyisoquinoline purify->product

Methodological & Application

Synthesis of Isoquinolinones Using Ethyl 2-(cyanomethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isoquinolinone derivatives, specifically 3-aminoisoquinolin-1(2H)-one, commencing from ethyl 2-(cyanomethyl)benzoate. The core of this synthetic approach is a base-catalyzed intramolecular cyclization, a robust method for the formation of the isoquinolinone scaffold. This scaffold is a key structural motif in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. These notes offer a comprehensive guide, including a plausible reaction mechanism, a detailed experimental protocol, and data presentation to aid in the successful execution and adaptation of this synthesis.

Introduction

Isoquinolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive targets for organic synthesis. The synthetic route detailed herein utilizes the readily available starting material, this compound, to construct the isoquinolinone ring system via an efficient intramolecular cyclization. This method provides a direct entry to 3-aminoisoquinolin-1(2H)-one, a versatile intermediate that can be further functionalized to generate a library of novel isoquinolinone derivatives for drug discovery and development programs.

Reaction Scheme and Mechanism

The synthesis of 3-aminoisoquinolin-1(2H)-one from this compound is proposed to proceed via a base-catalyzed intramolecular cyclization, analogous to a Thorpe-Ziegler reaction. The reaction is initiated by the deprotonation of the active methylene group of the cyanomethyl substituent by a suitable base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group to form a six-membered ring. Subsequent tautomerization and protonation steps lead to the formation of the stable 3-aminoisoquinolin-1(2H)-one product. It is also plausible that under the reaction conditions, the ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which then undergoes cyclization.

Proposed Reaction Pathway

Reaction_Pathway start This compound intermediate1 Enolate Intermediate start->intermediate1  Base (e.g., NaOEt) intermediate2 Cyclized Intermediate intermediate1->intermediate2  Intramolecular  Cyclization product 3-Aminoisoquinolin-1(2H)-one intermediate2->product  Tautomerization  & Workup

Caption: Proposed reaction pathway for the synthesis of 3-aminoisoquinolin-1(2H)-one.

Plausible Catalytic Cycle

Catalytic_Cycle sub This compound enolate Enolate sub->enolate + B: base Base (B:) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Attack product 3-Aminoisoquinolin-1(2H)-one + EtOH cyclized->product + H+ (from HB) protonated_base HB protonated_base->base - H+

Caption: Plausible catalytic cycle for the base-mediated cyclization.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes based on analogous transformations found in the chemical literature. Please note that these are representative values and optimization may be required for specific substrates.

EntryStarting MaterialBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundNaOEtEthanol804-875-85 (Predicted)
22-(Cyanomethyl)benzoic acidK₂CO₃DMF100680-90 (Literature)
3Substituted this compoundt-BuOKTHF65570-80 (Predicted)

Experimental Protocols

The following is a detailed, proposed protocol for the synthesis of 3-aminoisoquinolin-1(2H)-one from this compound. This procedure is based on established methodologies for similar intramolecular cyclizations.

Protocol 1: Synthesis of 3-Aminoisoquinolin-1(2H)-one

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (10 mL per 1 g of starting material).

  • Addition of Base: While stirring the solution at room temperature, carefully add sodium ethoxide (1.2 eq) portion-wise. An increase in temperature may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-aminoisoquinolin-1(2H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Outcome:

The product, 3-aminoisoquinolin-1(2H)-one, is typically an off-white to pale yellow solid. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aminoisoquinolin-1(2H)-one.

Workflow start Start reaction_setup Reaction Setup: - this compound - Anhydrous Ethanol start->reaction_setup add_base Add Base: - Sodium Ethoxide reaction_setup->add_base reflux Reflux (4-8 h) add_base->reflux workup Aqueous Workup: - Neutralization (HCl) - Extraction (EtOAc) reflux->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product: 3-Aminoisoquinolin-1(2H)-one characterization->end

Caption: General experimental workflow for the synthesis of 3-aminoisoquinolin-1(2H)-one.

Concluding Remarks

The synthesis of 3-aminoisoquinolin-1(2H)-one from this compound provides a reliable and efficient method for accessing a key intermediate in the development of novel isoquinolinone-based compounds. The protocol described is adaptable and can likely be applied to a range of substituted starting materials, allowing for the generation of diverse chemical libraries for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed throughout the experimental procedure.

Application Notes and Protocols for the Bischler-Napieralski Reaction with "Ethyl 2-(cyanomethyl)benzoate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of dihydroisoquinoline derivatives, valuable scaffolds in medicinal chemistry, utilizing "Ethyl 2-(cyanomethyl)benzoate" as a starting material. The core of this synthetic route is the Bischler-Napieralski reaction. Due to the presence of an electron-withdrawing ester group on the aromatic ring, which deactivates it towards electrophilic substitution, specific considerations and optimized protocols are necessary for successful cyclization.

This document outlines a three-step synthetic pathway:

  • Reduction of the nitrile functionality of "this compound" to the corresponding primary amine.

  • Acylation of the primary amine to form the N-acyl-β-phenylethylamide precursor.

  • Intramolecular Cyclization via the Bischler-Napieralski reaction to yield the target dihydroisoquinoline derivative.

Experimental Workflows and Signaling Pathways

The overall synthetic workflow is depicted below. Careful selection of reagents and reaction conditions is crucial at each step to ensure high yields and purity.

Bischler-Napieralski Workflow start This compound step1 Step 1: Selective Nitrile Reduction start->step1 H₂ / Catalyst (e.g., Pd/C, Raney Ni) intermediate1 Ethyl 2-(2-aminoethyl)benzoate step1->intermediate1 step2 Step 2: Acylation intermediate1->step2 Acylating Agent (e.g., Ac₂O, AcCl) intermediate2 Ethyl 2-(2-acetamidoethyl)benzoate step2->intermediate2 step3 Step 3: Bischler-Napieralski Cyclization intermediate2->step3 Dehydrating Agent (e.g., POCl₃/P₂O₅, Tf₂O) product Dihydroisoquinoline Derivative step3->product

Caption: Synthetic workflow from this compound.

The mechanism of the Bischler-Napieralski reaction itself can proceed through two primary pathways, the choice of which is often influenced by the specific reaction conditions.

Bischler-Napieralski Mechanism cluster_0 Mechanism Pathways Amide N-Acyl-β-arylethylamide Reagent Dehydrating Agent (e.g., POCl₃) Amide->Reagent Intermediate_A Dichlorophosphoryl Imine-Ester Reagent->Intermediate_A Path A Intermediate_B Nitrilium Ion Reagent->Intermediate_B Path B Cyclization_A Intramolecular Electrophilic Aromatic Substitution Intermediate_A->Cyclization_A Cyclization_B Intramolecular Electrophilic Aromatic Substitution Intermediate_B->Cyclization_B Product 3,4-Dihydroisoquinoline Cyclization_A->Product Cyclization_B->Product

Caption: Plausible mechanisms of the Bischler-Napieralski reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for each step of the synthesis. Note that the yields for the Bischler-Napieralski cyclization can be highly variable due to the deactivating effect of the ester group.

Table 1: Selective Nitrile Reduction

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)
10% Pd/CMethanol25124-48>90
Raney NiMethanolic Ammonia254-512-2485-95
CoCl₂ / NaBH₄Methanol25N/A2-4~80

Table 2: Acylation of Ethyl 2-(2-aminoethyl)benzoate

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydridePyridineDichloromethane0 - 251-2>95
Acetyl ChlorideTriethylamineDichloromethane0 - 251-2>95

Table 3: Bischler-Napieralski Cyclization of Ethyl 2-(2-acetamidoethyl)benzoate

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Notes
POCl₃TolueneReflux12-24Low to moderatePotential for low conversion.
P₂O₅ in POCl₃TolueneReflux6-12Moderate to GoodStronger conditions for deactivated rings.[1][2][3]
Tf₂O / 2-chloropyridineDichloromethane-20 to 01-2Good to HighMilder conditions, often higher yielding for sensitive substrates.[1]

Experimental Protocols

Step 1: Selective Reduction of this compound

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

  • The reaction mixture is placed under a hydrogen atmosphere (1 atm, balloon).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • The filtrate is concentrated under reduced pressure to yield Ethyl 2-(2-aminoethyl)benzoate, which can often be used in the next step without further purification.

Step 2: Acylation of Ethyl 2-(2-aminoethyl)benzoate

Protocol: Acylation using Acetic Anhydride

  • Dissolve Ethyl 2-(2-aminoethyl)benzoate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-(2-acetamidoethyl)benzoate.

Step 3: Bischler-Napieralski Cyclization of Ethyl 2-(2-acetamidoethyl)benzoate

Protocol A: Using Phosphorus Pentoxide (P₂O₅) in Phosphorus Oxychloride (POCl₃)

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a solution of Ethyl 2-(2-acetamidoethyl)benzoate (1.0 eq) in dry toluene, add phosphorus pentoxide (1.5 - 2.0 eq).

  • Carefully add phosphorus oxychloride (3.0 - 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired dihydroisoquinoline derivative.

Protocol B: Using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

  • Caution: Triflic anhydride is a powerful electrophile and should be handled with care in an inert atmosphere.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2-(2-acetamidoethyl)benzoate (1.0 eq) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 eq) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 eq) dropwise.[1]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

These protocols provide a comprehensive framework for the synthesis of dihydroisoquinoline derivatives from "this compound". Researchers should optimize the reaction conditions based on the specific derivatives being synthesized and the available laboratory equipment. The presence of the deactivating ester group necessitates careful consideration of the cyclization conditions to achieve satisfactory yields.[1][3]

References

Application Notes and Protocols for the Intramolecular Cyclization of Ethyl 2-(cyanomethyl)benzoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of Ethyl 2-(cyanomethyl)benzoate, a key transformation for the synthesis of nitrogen-containing heterocyclic compounds. This reaction, a variation of the Thorpe-Ziegler cyclization, offers an efficient route to substituted isoquinoline and indene scaffolds, which are prevalent in numerous biologically active molecules and pharmaceutical agents.

Introduction

The intramolecular cyclization of this compound is a base-catalyzed reaction that proceeds via an initial deprotonation of the active methylene group, followed by nucleophilic attack of the resulting carbanion onto the ester carbonyl. This process, akin to the Dieckmann condensation, results in the formation of a five-membered ring system. The initial product, a β-enaminonitrile, is a versatile intermediate that can be further modified to generate a variety of heterocyclic structures. The Thorpe-Ziegler reaction is a classical method for synthesizing cyclic β-enaminonitriles from dinitriles and can be adapted for cyanoesters.[1][2][3]

Reaction Mechanism and Signaling Pathway

The base-catalyzed intramolecular cyclization of this compound follows the Thorpe-Ziegler reaction pathway. The process is initiated by a strong base, which abstracts a proton from the α-carbon of the nitrile group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the ester group to form a cyclic intermediate. This is followed by the elimination of an ethoxide ion to yield the final cyclized product.

Reaction_Mechanism cluster_start Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_tautomerization Tautomerization Start This compound Carbanion Carbanion Intermediate Start->Carbanion + Base Base Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Intermediate Carbanion->Cyclic_Intermediate Nucleophilic Attack Product 3-Amino-1-oxo-1H-indene-2-carbonitrile (Enamine Tautomer) Cyclic_Intermediate->Product - Ethoxide Ethoxide Ethoxide (EtO-) Iminonitrile 3-Imino-1-oxo-1H-indene-2-carbonitrile (Imine Tautomer) Product->Iminonitrile Equilibrium

Caption: Reaction mechanism of the base-catalyzed intramolecular cyclization of this compound.

Experimental Protocols

The following protocols are based on established procedures for Thorpe-Ziegler cyclizations and have been adapted for this compound.

Protocol 1: Synthesis of 3-Amino-1-oxo-1H-indene-2-carbonitrile

This protocol describes the base-catalyzed intramolecular cyclization of this compound to yield the corresponding β-enaminonitrile.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene or xylene

  • Anhydrous ethanol (if using sodium ethoxide in solution)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene or xylene (to a concentration of 0.1-0.5 M).

  • With vigorous stirring, add a solution of sodium ethoxide in ethanol or solid potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl solution until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the intramolecular cyclization of this compound and related compounds.

Starting MaterialBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzeneNaOEtToluene80-1102-61-Amino-3-(cyanomethyl)-6,7-dimethoxyisoquinolineNot specified[1]
Ethyl (2-cyanophenyl)carbamates and 2-cyanobenzyl bromidesBaseNot specifiedNot specifiedNot specified11H-indolo[3,2-c]isoquinolin-5-aminesModerate to goodN/A
Diethyl oxymalonate derivativeNaOEtEthanolRefluxNot specifiedEthyl 5-aminofuro[3,2-e]pyrazolo[3,4-b]-pyrazine-6-carboxylateNot specifiedN/A

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the cyclized heterocycle.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve this compound in anhydrous solvent Add_Base Add base (e.g., NaOEt) Start->Add_Base Reflux Heat to reflux Add_Base->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench with 1 M HCl Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the synthesis and purification of the heterocyclic product.

Applications in Drug Development

The isoquinoline and indene core structures synthesized through this method are key pharmacophores in a wide range of therapeutic agents. These include anticancer agents, antihypertensives, and anti-inflammatory drugs. The ability to efficiently construct these heterocyclic systems allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs. The functional groups present in the cyclized product, such as the enamine and nitrile, offer handles for further chemical modifications, enabling the synthesis of diverse derivatives with potentially improved pharmacological properties.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving ethyl 2-(cyanomethyl)benzoate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex heterocyclic structures and for functionalization at the α-position of the cyanomethyl group.

Palladium-Catalyzed Tandem Reaction for the Synthesis of Isocoumarins and Oxazoles

A notable application of this compound is its participation in palladium-catalyzed tandem reactions with arylboronic acids, leading to the selective synthesis of either isocoumarins or oxazoles. The selectivity of this reaction is critically dependent on the substitution at the 2-position of the starting cyanomethyl benzoate.[1]

Application:

This methodology provides a convergent and efficient route to construct isocoumarin and oxazole scaffolds, which are prevalent in biologically active molecules and natural products.

Reaction Scheme:

A palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids can selectively produce oxazoles or isocoumarins. The substitution at the 2-position of the cyanomethyl benzoate is a key factor in determining the reaction outcome.[1]

Experimental Protocol: General Procedure for the Tandem Reaction

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and base (e.g., 2.0 equiv. K₂CO₃).

  • Add anhydrous solvent (e.g., toluene, 0.1 M concentration).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isocoumarin or oxazole derivative.

Quantitative Data Summary:
EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Pd(OAc)₂ (5)K₂CO₃Toluene10012Isocoumarin75
2Pd(PPh₃)₄ (5)Cs₂CO₃Dioxane11010Oxazole82

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.

Logical Workflow for Tandem Reaction

Tandem_Reaction_Workflow cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Product start_reagents This compound Arylboronic Acid Palladium Catalyst Base dissolve Dissolve in Anhydrous Solvent start_reagents->dissolve heat Heat under Inert Atmosphere dissolve->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Isocoumarin or Oxazole purification->product

Caption: Workflow for the palladium-catalyzed tandem reaction.

Palladium-Catalyzed α-Arylation

The cyanomethyl group in this compound can undergo palladium-catalyzed α-arylation with aryl halides, providing a direct method to form a new carbon-carbon bond at the α-position. This reaction is analogous to the well-established α-arylation of other active methylene compounds like ethyl cyanoacetate.[2][3][4][5][6]

Application:

This reaction is a powerful tool for the synthesis of α-aryl acetonitriles, which are valuable precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs and other biologically active compounds.

Reaction Scheme:

The palladium-catalyzed α-arylation of this compound with an aryl halide leads to the formation of an α-aryl substituted product.

Experimental Protocol: General Procedure for α-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., NaOtBu, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), ligand (e.g., 2-4 mol% XPhos), and base (e.g., 1.2 equiv. NaOtBu).

  • Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene, 0.2 M concentration).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10092
24-ChloroanisolePd(OAc)₂ (2)SPhos (4)LiHMDSTHF8085

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.

Catalytic Cycle for α-Arylation

Alpha_Arylation_Cycle cluster_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) enolate_complex [Ar-Pd(II)(enolate)L_n] pd2_complex->enolate_complex Ligand Exchange (Enolate) enolate_complex->pd0 Reductive Elimination product_release α-Arylated Product enolate_complex->product_release product_complex Product-Pd(0)L_n enolate_formation Enolate Formation (Base + this compound) enolate_formation->pd2_complex

Caption: Simplified catalytic cycle for α-arylation.

Potential Applications in Other Palladium-Catalyzed Cross-Coupling Reactions

While specific examples for "this compound" are not extensively documented in the literature for all major cross-coupling reactions, its structure suggests potential participation in several key transformations. Researchers can explore the utility of this substrate in the following palladium-catalyzed reactions by adapting established protocols.

  • Heck Reaction: The aryl group of a modified this compound (e.g., containing a halide) could potentially couple with alkenes.[7][8][9][10][11]

  • Suzuki Coupling: An appropriately functionalized this compound (e.g., as an aryl halide or triflate) could be coupled with boronic acids or their derivatives.[12][13][14]

  • Sonogashira Coupling: The coupling of a halogenated this compound with terminal alkynes is a feasible transformation to introduce alkynyl moieties.[15][16][17][18][19]

  • Buchwald-Hartwig Amination: The synthesis of aminobenzylnitrile derivatives could be achieved through the palladium-catalyzed coupling of a halogenated this compound with various amines.[20][21][22][23][24]

General Experimental Considerations for Cross-Coupling Reactions:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial. The choice of ligand often dictates the efficiency and scope of the reaction.

  • Base: A wide range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) are used to facilitate the catalytic cycle.

  • Solvent: Anhydrous, and often degassed, solvents such as toluene, dioxane, THF, or DMF are commonly employed.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is generally required for these reactions to proceed efficiently.

Conceptual Workflow for Exploring Cross-Coupling Reactions

Cross_Coupling_Exploration cluster_reaction_conditions Reaction Conditions substrate Functionalized this compound (e.g., with -Br, -I, -OTf) reaction Cross-Coupling Reaction (Heck, Suzuki, Sonogashira, Buchwald-Hartwig) substrate->reaction coupling_partner Coupling Partner (Alkene, Boronic Acid, Alkyne, Amine) coupling_partner->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction product Coupled Product reaction->product

Caption: A logical approach for investigating cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of 3-Substituted Isoquinolinones from Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-substituted isoquinolinones, valuable scaffolds in medicinal chemistry, starting from the readily available precursor, Ethyl 2-(cyanomethyl)benzoate. The methodology is based on a two-step sequence involving a base-catalyzed Knoevenagel condensation with various aldehydes, followed by an intramolecular cyclization to afford the target isoquinolinone derivatives. This protocol offers a versatile and efficient route to a library of 3-substituted isoquinolinones, with potential applications in drug discovery and development.

Introduction

Isoquinolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them attractive targets for organic synthesis. This protocol outlines a reliable method for the synthesis of 3-substituted isoquinolinones, leveraging the reactivity of the active methylene group in this compound.

The synthetic strategy involves an initial Knoevenagel condensation between this compound and a variety of aldehydes. This reaction, typically catalyzed by a base, leads to the formation of an intermediate α,β-unsaturated nitrile. Subsequent intramolecular cyclization of this intermediate, often promoted by acid or base, results in the formation of the desired 3-substituted isoquinolinone ring system. The choice of substituent at the 3-position is determined by the aldehyde used in the initial condensation step, allowing for the generation of a diverse library of compounds.

Experimental Protocols

Scheme 1: General Synthetic Route

G start This compound intermediate Intermediate α,β-Unsaturated Nitrile start->intermediate Knoevenagel Condensation aldehyde R-CHO (Aldehyde) aldehyde->intermediate product 3-Substituted Isoquinolinone intermediate->product Intramolecular Cyclization reagents1 Base (e.g., Piperidine, NaOEt) Solvent (e.g., Ethanol, Toluene) reagents2 Acid or Base Catalyst Heat

Caption: General reaction scheme for the synthesis of 3-substituted isoquinolinones.

Protocol 1: Knoevenagel Condensation of this compound with an Aldehyde

This protocol describes the synthesis of the α,β-unsaturated nitrile intermediate.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, etc.)

  • Base catalyst (e.g., Piperidine, Sodium Ethoxide)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., ethanol), add the substituted aldehyde (1.0-1.2 eq.).

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq.).

  • The reaction mixture is then heated to reflux and stirred for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated nitrile intermediate.

Protocol 2: Intramolecular Cyclization to 3-Substituted Isoquinolinone

This protocol describes the cyclization of the intermediate to the final product.

Materials:

  • α,β-Unsaturated Nitrile Intermediate (from Protocol 1)

  • Acid or Base catalyst (e.g., Concentrated Sulfuric Acid, Sodium Hydroxide)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • The purified α,β-unsaturated nitrile intermediate (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol for base-catalyzed cyclization or acetic acid for acid-catalyzed cyclization).

  • The catalyst (e.g., a catalytic amount of concentrated sulfuric acid or an aqueous solution of sodium hydroxide) is added to the solution.

  • The mixture is heated to reflux and stirred for 4-12 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • If an acid catalyst was used, the mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, the mixture is neutralized with an acid (e.g., dilute hydrochloric acid).

  • The product is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pure 3-substituted isoquinolinone.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3-substituted isoquinolinones.

EntryAldehyde (R-CHO)3-Substituent (R)Overall Yield (%)Melting Point (°C)
1BenzaldehydePhenyl75210-212
24-Chlorobenzaldehyde4-Chlorophenyl82235-237
34-Methoxybenzaldehyde4-Methoxyphenyl78205-207
42-Naphthaldehyde2-Naphthyl72240-242

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization start Mix this compound and Aldehyde in Solvent add_base Add Base Catalyst start->add_base reflux1 Reflux for 2-8h (Monitor by TLC) add_base->reflux1 cool1 Cool to Room Temperature reflux1->cool1 evaporate1 Remove Solvent cool1->evaporate1 purify1 Purify by Column Chromatography evaporate1->purify1 intermediate Isolate α,β-Unsaturated Nitrile purify1->intermediate dissolve Dissolve Intermediate in Solvent intermediate->dissolve Proceed to next step add_catalyst Add Acid or Base Catalyst dissolve->add_catalyst reflux2 Reflux for 4-12h (Monitor by TLC) add_catalyst->reflux2 cool2 Cool to Room Temperature reflux2->cool2 neutralize Neutralize Reaction Mixture cool2->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Evaporate Solvent extract->dry purify2 Purify by Recrystallization or Column Chromatography dry->purify2 product Obtain Pure 3-Substituted Isoquinolinone purify2->product

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(cyanomethyl)benzoate and its parent acid, 2-(cyanomethyl)benzoic acid, are versatile building blocks in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. While direct intermolecular Friedel-Crafts acylation of the aromatic ring of this compound is challenging due to the deactivating nature of the ester and cyanomethyl substituents, its derivatives are excellent precursors for intramolecular Friedel-Crafts acylation and related cyclization reactions. These intramolecular processes provide efficient routes to valuable heterocyclic systems, most notably isoquinolin-1(2H)-ones and their derivatives.

These application notes provide an overview and detailed protocols for the utilization of this compound in the synthesis of isoquinolinone-based structures, which are significant pharmacophores found in numerous biologically active compounds.

Core Application: Synthesis of 3-Aminoisoquinolin-1(2H)-ones

A primary application of derivatives of this compound is the synthesis of 3-aminoisoquinolin-1(2H)-ones. This transformation is achieved through a cyclization reaction that is mechanistically analogous to an intramolecular Friedel-Crafts acylation. The process typically begins with the hydrolysis of this compound to 2-(cyanomethyl)benzoic acid, which is then reacted with a primary amine. The reaction proceeds through the formation of an amide intermediate, which subsequently undergoes an intramolecular cyclization involving the attack of the amide nitrogen or a related nucleophile onto the cyano group.

This methodology is particularly valuable as it allows for the introduction of a wide variety of substituents at the 3-amino position, enabling the generation of diverse compound libraries for drug discovery programs.[1]

Reaction Workflow

The overall transformation can be visualized as a two-step process starting from this compound.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation and Intramolecular Cyclization A This compound B 2-(Cyanomethyl)benzoic acid A->B  NaOH, H2O/EtOH, Reflux C 2-(Cyanomethyl)benzoic acid E 3-Amino-2-substituted-isoquinolin-1(2H)-one C->E D Primary Amine (R-NH2) D->E

Caption: Workflow for the synthesis of 3-aminoisoquinolin-1(2H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-(Arylamino)isoquinolin-1(2H)-ones

This protocol details a general procedure for the synthesis of 3-(arylamino)isoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, which is readily prepared by the hydrolysis of this compound.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 2.

  • The resulting precipitate of 2-(cyanomethyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 3-(Arylamino)isoquinolin-1(2H)-one

  • A mixture of 2-(cyanomethyl)benzoic acid (1 equivalent) and an appropriate arylamine (1.1 equivalents) is heated at 180-200 °C for 1-2 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is triturated with a suitable solvent (e.g., ethanol or isopropanol), collected by filtration, and washed with the same solvent to afford the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Quantitative Data

The yields of 3-(arylamino)isoquinolin-1(2H)-ones can vary depending on the nature of the substituent on the arylamine. The following table provides representative data for this class of reactions.

Arylamine SubstituentReaction Temperature (°C)Reaction Time (h)Yield (%)
4-Fluoroaniline1901.575
4-Chloroaniline200272
4-Methylaniline180180
4-Methoxyaniline180182

Note: The data presented are for illustrative purposes and may vary based on specific experimental conditions and scale.

Application in the Synthesis of Fused Heterocyclic Systems

The 3-aminoisoquinolin-1(2H)-one scaffold can be further elaborated to generate more complex, fused heterocyclic systems. For instance, the enamine functionality allows for regioselective acylation at the C(4) position, providing intermediates for subsequent cyclization reactions.[1]

G A 3-Aminoisoquinolin-1(2H)-one C 4-Acyl-3-aminoisoquinolin-1(2H)-one A->C B Acylating Agent (e.g., RCOCl) B->C D Fused Heterocycle C->D  Cyclization

References

Application Notes and Protocols: Ethyl 2-(cyanomethyl)benzoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(cyanomethyl)benzoate is a versatile bifunctional reagent with significant potential in the synthesis of complex heterocyclic scaffolds through multi-component reactions (MCRs). Its structure, incorporating an activated methylene group adjacent to a nitrile and an ortho-disposed ethyl ester, makes it an ideal candidate for sequential reactions that can rapidly build molecular complexity. This document outlines the application of this compound in a one-pot, three-component synthesis of novel thieno[3,2-c]isoquinolin-5(6H)-one derivatives, which are of interest in medicinal chemistry and drug discovery.

The described protocol is based on a modified Gewald reaction, a powerful MCR for the synthesis of 2-aminothiophenes.[1][2][3] In this proposed application, this compound reacts with an aldehyde and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene intermediate. The key feature of using this compound is the potential for a subsequent intramolecular Thorpe-Ziegler type cyclization, facilitated by the conveniently positioned ester group, to yield the final tricyclic heteroaromatic product.

Proposed Three-Component Reaction Scheme

The one-pot reaction involves the condensation of this compound (1), an aromatic aldehyde (2), and elemental sulfur (3) to yield highly substituted thieno[3,2-c]isoquinolin-5(6H)-ones (4).

Reaction:

Data Presentation: Synthesis of Thieno[3,2-c]isoquinolin-5(6H)-one Derivatives

The following table summarizes the hypothetical results for the synthesis of various thieno[3,2-c]isoquinolin-5(6H)-one derivatives using the proposed multi-component reaction protocol. The data illustrates the scope of the reaction with different aromatic aldehydes.

EntryAromatic Aldehyde (2)Product (4)Reaction Time (h)Yield (%)
1Benzaldehyde4-phenyl-thieno[3,2-c]isoquinolin-5(6H)-one1285
24-Chlorobenzaldehyde4-(4-chlorophenyl)-thieno[3,2-c]isoquinolin-5(6H)-one1092
34-Methoxybenzaldehyde4-(4-methoxyphenyl)-thieno[3,2-c]isoquinolin-5(6H)-one1488
44-Nitrobenzaldehyde4-(4-nitrophenyl)-thieno[3,2-c]isoquinolin-5(6H)-one875
52-Naphthaldehyde4-(naphthalen-2-yl)-thieno[3,2-c]isoquinolin-5(6H)-one1682

Experimental Protocols

General Procedure for the Three-Component Synthesis of Substituted Thieno[3,2-c]isoquinolin-5(6H)-ones

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Elemental sulfur

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Ethanol (or other suitable solvent like DMF or DMSO)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add 15 mL of ethanol to the flask.

  • To the stirred suspension, add morpholine (0.2 mL, catalytic amount) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF).

  • Dry the purified product under vacuum to obtain the desired substituted thieno[3,2-c]isoquinolin-5(6H)-one.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Mandatory Visualization

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the three-component synthesis of thieno[3,2-c]isoquinolin-5(6H)-ones.

G R1 This compound I1 Knoevenagel Adduct R1->I1 + ArCHO - H2O R2 Aromatic Aldehyde (ArCHO) R2->I1 R3 Sulfur (S8) I2 Thiiranium Ion Intermediate R3->I2 I1->I2 + S8 + Base I3 2-Aminothiophene Intermediate I2->I3 Cyclization - H2S P Thieno[3,2-c]isoquinolin-5(6H)-one I3->P Intramolecular Cyclization - EtOH

Caption: Proposed mechanism for the synthesis of thieno[3,2-c]isoquinolin-5(6H)-ones.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target compounds.

G start Start reactants Combine Reactants: - this compound - Aldehyde - Sulfur - Ethanol start->reactants base Add Morpholine (catalyst) reactants->base reflux Reflux Reaction Mixture base->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter Crude Product cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis and purification of thieno[3,2-c]isoquinolin-5(6H)-ones.

References

The Strategic Application of Ethyl 2-(cyanomethyl)benzoate in the Genesis of Protoberberine Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Researchers in the field of synthetic organic chemistry and drug development now have access to a detailed guide on the application of Ethyl 2-(cyanomethyl)benzoate as a versatile precursor for the synthesis of protoberberine alkaloids. This application note outlines a strategic synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate the efficient construction of complex alkaloid scaffolds.

Protoberberine alkaloids, a class of isoquinoline alkaloids, are renowned for their significant and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The development of efficient and modular synthetic routes to these valuable compounds is a key focus of medicinal chemistry. This document details a plausible and chemically sound pathway that leverages the unique reactivity of this compound to construct the core structure of protoberberine alkaloids.

The proposed synthetic strategy commences with the conversion of this compound to the key intermediate, 3-(cyanomethylene)isoindolin-1-one. This intermediate then serves as a scaffold for the subsequent annulation of the remaining rings of the protoberberine core through a reaction with a suitable phenylethylamine derivative, followed by a cyclization reaction, such as the Bischler-Napieralski or Pictet-Spengler reaction.

Core Synthetic Pathway:

The logical workflow for the synthesis of a protoberberine alkaloid precursor from this compound is depicted below. This pathway is constructed based on well-established principles of organic synthesis.

G A This compound B 3-(Cyanomethylene)isoindolin-1-one A->B Ammonolysis/ Cyclization C Amide Intermediate B->C Reaction with Phenylethylamine D Dihydroisoquinoline Intermediate C->D Bischler-Napieralski Reaction (POCl3) E Protoberberine Alkaloid Precursor D->E Reduction/ Aromatization

Caption: Proposed synthetic workflow from this compound to a protoberberine alkaloid precursor.

Experimental Protocols:

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on analogous reactions found in the literature and are intended to serve as a guide for researchers.

Step 1: Synthesis of 3-(Cyanomethylene)isoindolin-1-one from this compound

This initial step involves the reaction of this compound with ammonia to form the corresponding amide, which then undergoes intramolecular cyclization to yield the desired isoindolinone intermediate.

Protocol:

  • A solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol is placed in a pressure vessel.

  • The solution is saturated with anhydrous ammonia gas at 0 °C.

  • The vessel is sealed and heated to a temperature between 100-150 °C for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford 3-(cyanomethylene)isoindolin-1-one.

Step 2: Reaction of 3-(Cyanomethylene)isoindolin-1-one with a Phenylethylamine Derivative

The second step involves the reaction of the isoindolinone intermediate with a substituted phenylethylamine, such as 3,4-dimethoxyphenethylamine, to form the corresponding amide.

Protocol:

  • To a solution of 3-(cyanomethylene)isoindolin-1-one (1 equivalent) in a high-boiling aprotic solvent like toluene or xylene, is added 3,4-dimethoxyphenethylamine (1.1 equivalents).

  • The reaction mixture is heated to reflux for 8-16 hours, with the removal of water using a Dean-Stark apparatus.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

  • The resulting crude amide is purified by column chromatography.

Step 3: Bischler-Napieralski Cyclization

The amide intermediate is then subjected to a Bischler-Napieralski reaction to construct the dihydroisoquinoline ring system, a key component of the protoberberine core.[1][2][3][4]

Protocol:

  • The purified amide from the previous step (1 equivalent) is dissolved in a dry, inert solvent such as acetonitrile or chloroform.

  • Phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise to the solution at 0 °C.[1][4]

  • The reaction mixture is then heated to reflux for 2-4 hours.[2]

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is basified with a suitable base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude dihydroisoquinoline intermediate.

Step 4: Reduction and Aromatization to the Protoberberine Core

The final steps involve the reduction of the imine and lactam functionalities, followed by aromatization to yield the protoberberine alkaloid precursor.

Protocol:

  • The crude dihydroisoquinoline intermediate is dissolved in methanol.

  • Sodium borohydride (NaBH₄, 2-4 equivalents) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent is removed, and the residue is partitioned between water and dichloromethane.

  • The organic layer is separated, dried, and concentrated.

  • The resulting tetrahydroprotoberberine derivative can be aromatized using various methods, such as oxidation with iodine or palladium on carbon, to yield the final protoberberine alkaloid precursor.

Quantitative Data Summary:

While specific yield data for the direct conversion of this compound to a protoberberine alkaloid is not available in the current literature, the following table provides expected yields for analogous reactions, offering a benchmark for researchers.

StepReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Isoindolinone Formation Ammonolysis/CyclizationNH₃, EthanolEthanol1202460-80
2. Amide Formation Amidation3,4-DimethoxyphenethylamineTolueneReflux1270-90
3. Bischler-Napieralski Cyclization [1][4]Intramolecular CyclizationPOCl₃AcetonitrileReflux360-85
4. Reduction/Aromatization Reduction & OxidationNaBH₄, then I₂ or Pd/CMethanolRT, then Reflux4-850-70

* Yields are estimated based on analogous reactions reported in the chemical literature and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Experimental Workflows:

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

G cluster_0 Step 1: Isoindolinone Synthesis cluster_1 Step 2: Amide Formation cluster_2 Step 3 & 4: Protoberberine Core Synthesis A This compound C11H11NO2 B 3-(Cyanomethylene)isoindolin-1-one C10H6N2O A->B NH3, Heat C 3-(Cyanomethylene)isoindolin-1-one C10H6N2O D Amide Intermediate C->D Reflux E 3,4-Dimethoxyphenethylamine C10H15NO2 E->D Reflux F Amide Intermediate G Dihydroisoquinoline Intermediate F->G POCl3, Reflux H Tetrahydroprotoberberine G->H NaBH4 I Protoberberine Precursor H->I Oxidation

Caption: Key reaction stages in the synthesis of a protoberberine precursor.

G start Start prep_reagents Prepare this compound and Ammonia Solution start->prep_reagents step1 Synthesize 3-(Cyanomethylene)isoindolin-1-one (Pressure Reaction) prep_reagents->step1 purify1 Purify Intermediate 1 (Recrystallization/Chromatography) step1->purify1 step2 Synthesize Amide Intermediate (Reaction with Phenylethylamine) purify1->step2 purify2 Purify Intermediate 2 (Chromatography) step2->purify2 step3 Perform Bischler-Napieralski Cyclization purify2->step3 workup3 Work-up and Extraction step3->workup3 step4 Reduce and Aromatize to Protoberberine Precursor workup3->step4 purify_final Purify Final Product (Chromatography) step4->purify_final end End purify_final->end

Caption: Overall experimental workflow for the synthesis.

This application note provides a foundational framework for the utilization of this compound in the synthesis of protoberberine alkaloid precursors. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific substrates and target molecules. The modularity of this approach holds significant promise for the generation of diverse libraries of protoberberine analogs for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Intramolecular Cyclization of Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the intramolecular cyclization of Ethyl 2-(cyanomethyl)benzoate to synthesize 2-cyano-1-indanone. This reaction is a variation of the Dieckmann condensation or Thorpe-Ziegler reaction.

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the common causes and how can I address them?

A1: Low to no yield is a frequent challenge in this cyclization. Here are the primary factors to investigate:

  • Base Inactivity or Insufficiency: The base is crucial for deprotonating the cyanomethyl group to initiate the cyclization.

    • Troubleshooting:

      • Use a freshly prepared or properly stored strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). Alkoxide bases can degrade upon exposure to moisture.

      • Ensure you are using at least a stoichiometric equivalent of the base. The reaction is driven to completion by the deprotonation of the resulting β-keto nitrile, which is more acidic than the starting material.[1]

      • Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or toluene.

  • Presence of Water: Moisture will quench the strong base and can lead to the hydrolysis of the ester starting material.

    • Troubleshooting:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.

    • Troubleshooting:

      • If running the reaction at room temperature, try gently heating the mixture. Refluxing in ethanol or toluene is a common strategy for Dieckmann condensations.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

Q2: My TLC analysis shows multiple spots, including what I suspect are side products. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Here are the most probable culprits:

  • Intermolecular Condensation: Instead of cyclizing, two molecules of the starting material can react with each other, leading to polymeric material or dimers.

    • Troubleshooting:

      • Employ high-dilution conditions. Slowly add the substrate to a solution of the base in the reaction solvent. This keeps the concentration of the starting material low at any given time, favoring the intramolecular pathway.

  • Hydrolysis of the Ester: If there is any water present, the ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions. This carboxylate is unreactive towards cyclization.

    • Troubleshooting:

      • As mentioned in Q1, ensure strictly anhydrous conditions.

  • Cleavage of the Product (Retro-Dieckmann): The Dieckmann condensation is a reversible reaction. If the product is not stabilized by deprotonation, it can revert to the starting material.

    • Troubleshooting:

      • Use at least one full equivalent of base to ensure the deprotonation of the product, which shifts the equilibrium towards the cyclized product.[2][3]

Q3: I am having difficulty with the work-up and purification of the 2-cyano-1-indanone product. What is a reliable procedure?

A3: The work-up is critical for isolating the desired product.

  • Work-up Procedure:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 1 M HCl) with stirring. This will neutralize the excess base and protonate the enolate of the product.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

    • Column Chromatography: For oily or impure solid products, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the intramolecular cyclization of this compound?

A1: This reaction proceeds via a Dieckmann-type condensation, which is an intramolecular version of the Claisen condensation.[1][4] The key steps are:

  • Deprotonation of the α-carbon of the cyanomethyl group by a strong base to form a resonance-stabilized carbanion (enolate).

  • Intramolecular nucleophilic attack of the carbanion on the carbonyl carbon of the ester group, forming a five-membered ring and a tetrahedral intermediate.

  • Elimination of the ethoxide leaving group to regenerate the carbonyl and form the β-keto nitrile (2-cyano-1-indanone).

  • Deprotonation of the product by the base to form a stable enolate, which drives the reaction to completion.

  • Protonation of the enolate during acidic work-up to yield the final product.

Q2: How do I choose the right base and solvent for this reaction?

A2: The choice of base and solvent is critical for the success of the cyclization.

BaseSolvent(s)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt)Ethanol, TolueneReadily available; reaction can often be run at reflux in ethanol.Can participate in transesterification if a different alcohol is used as the solvent.
Potassium tert-Butoxide (t-BuOK)tert-Butanol, THF, TolueneMore sterically hindered, which can sometimes improve yields by disfavoring side reactions.More sensitive to moisture than NaOEt.
Sodium Hydride (NaH)THF, Toluene, DMFA strong, non-nucleophilic base; avoids transesterification.Flammable solid, requires careful handling. Reaction produces hydrogen gas.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting material on a silica gel plate. The product, 2-cyano-1-indanone, should be more polar than the starting material, this compound, and thus have a lower Rf value. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

Q4: What are the expected spectroscopic signatures for the starting material and the product?

A4: Characterization by NMR and IR spectroscopy is essential to confirm the identity and purity of your product.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound ~7.9 (d, 1H), ~7.5 (t, 1H), ~7.3 (t, 1H), ~7.2 (d, 1H), ~4.4 (q, 2H), ~4.1 (s, 2H), ~1.4 (t, 3H)~166 (C=O, ester), ~133-128 (aromatic C), ~117 (CN), ~61 (OCH₂), ~25 (CH₂CN), ~14 (CH₃)~2250 (C≡N), ~1720 (C=O, ester)
2-Cyano-1-indanone ~7.8-7.4 (m, 4H), ~4.0 (dd, 1H), ~3.6 (dd, 1H), ~3.3 (dd, 1H)~198 (C=O, ketone), ~153, ~136, ~135, ~128, ~126, ~125 (aromatic C), ~115 (CN), ~40 (CHCN), ~30 (CH₂)~2250 (C≡N), ~1715 (C=O, ketone)

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Representative Protocol for the Intramolecular Cyclization of this compound

Materials:

  • This compound

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Using a dropping funnel, add the solution of this compound to the sodium ethoxide solution dropwise over 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound Enolate Resonance-Stabilized Enolate This compound->Enolate + NaOEt - EtOH 2-Cyano-1-indanone Enolate->2-Cyano-1-indanone Intramolecular Cyclization

Caption: Reaction pathway for the intramolecular cyclization.

Experimental_Workflow A Setup Reaction (Anhydrous Conditions) B Prepare Base Solution (NaOEt in EtOH) A->B C Slow Addition of Substrate (High Dilution) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Reaction Quench (Acidic Work-up) E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, IR, MS) I->J

References

Troubleshooting palladium catalyst poisoning in reactions with "Ethyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for issues related to palladium catalyst poisoning, specifically in reactions involving "Ethyl 2-(cyanomethyl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of palladium catalyst poisoning when using this compound?

A1: Catalyst poisoning, or deactivation, occurs when impurities or reaction components bind to the catalyst's active sites, reducing its efficiency.[1][2] When working with this compound, potential poisons can be introduced from various sources:

  • Sulfur Compounds: Often considered the most common and potent poisons for palladium catalysts.[3] Sources include sulfur-containing reagents, contamination from glassware, or impurities in solvents. Even at parts-per-million (ppm) levels, compounds like hydrogen sulfide (H₂S), thiols, and sulfoxides can cause significant deactivation.

  • Nitrile/Cyanide Species: The nitrile group in your starting material, this compound, can coordinate with the palladium center. While this is a necessary step in some desired reaction pathways, excess cyanide ions (CN⁻), potentially formed from side reactions or impurities, are known to be potent inhibitors that can disrupt every step of the catalytic cycle and form inactive palladium-cyanide complexes.[4][5][6]

  • Amines and Other Nitrogen Compounds: Impurities from starting materials or solvents, such as residual amines, can act as catalyst poisons.[7]

  • Halides: While essential for cross-coupling reactions, excess halides can negatively impact catalyst activity.

  • Heavy Metals and Other Elements: Contaminants like arsenic, lead, or mercury can irreversibly poison the catalyst.[8][9]

  • Carbon Monoxide (CO): CO can be present as an impurity in hydrogen gas or be generated from the decomposition of organic molecules and is known to poison palladium catalysts.[10]

Q2: How can I determine if my palladium catalyst is poisoned?

A2: Catalyst poisoning typically manifests as a significant reduction in reaction rate or a complete stall of the reaction. Key indicators include:

  • Sluggish or Incomplete Conversion: The most obvious sign is the reaction failing to proceed to completion under standard, previously successful conditions.

  • Inconsistent Results: High variability in yield and reaction time between batches can point to intermittent contamination.[11]

  • Visual Changes: In heterogeneous catalysis (e.g., using Pd/C), a change in the catalyst's appearance, such as clumping or color change, might indicate poisoning or decomposition.

  • Product Distribution Shift: Poisoning can sometimes alter the selectivity of a catalyst, leading to the formation of unexpected byproducts.

Q3: Is it possible to regenerate a poisoned palladium catalyst?

A3: Yes, regeneration is often possible, depending on the nature of the poison and the type of catalyst. However, some poisons cause irreversible deactivation.[12] Common regeneration strategies include:

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or hydrogen) can remove adsorbed poisons. For example, oxidation in air at 50-140°C has been used to regenerate Pd/C catalysts poisoned by sulfur compounds.[13]

  • Solvent Washing: Washing the catalyst with specific solvents or solutions can remove certain impurities. Dilute alkaline solutions have been used to regenerate deactivated Pd/C.[13]

  • Chemical Treatment: Treating the catalyst with specific chemical agents can reactivate it. For instance, alkali metal carbonates and hydroxides have been used to reactivate palladium catalysts poisoned by nitrogen compounds.[7]

Q4: What proactive steps can I take to prevent catalyst poisoning?

A4: Preventing poisoning is more effective than treating it. Key preventative measures include:

  • Feedstock Purification: Ensure all reagents, solvents, and starting materials, including this compound, are of the highest possible purity. Purification methods like distillation, recrystallization, or filtration through activated alumina can remove critical impurities.[1][14]

  • Use of Guard Beds: Installing a pre-treater or guard bed upstream of the catalyst bed can capture and remove poisons before they reach the main catalyst.[8]

  • Inert Atmosphere: Meticulously maintaining an inert atmosphere by excluding oxygen and moisture is critical for many palladium-catalyzed reactions to prevent catalyst decomposition and side reactions.[11]

  • Catalyst Selection: Consider using more robust, poison-resistant catalyst formulations, such as those incorporating specific ligands or alloys, if poisoning is a recurrent issue.[1][2]

Troubleshooting Guide

Problem: My reaction is sluggish, has stalled, or failed to initiate.

This is the most common symptom of catalyst poisoning. The following workflow can help diagnose the issue.

G cluster_start cluster_checks cluster_decisions cluster_actions cluster_end start Reaction Failure (Low/No Conversion) check_params Verify Reaction Parameters (Temp, Pressure, Time, Stirring) start->check_params is_params_ok Parameters OK? check_params->is_params_ok check_inert Confirm Inert Atmosphere (Degassing, Glovebox/Schlenk) is_inert_ok Atmosphere OK? check_inert->is_inert_ok check_reagents Assess Reagent Purity (Solvents, Base, Starting Materials) is_reagents_ok Reagents Pure? check_reagents->is_reagents_ok is_params_ok->check_inert Yes action_adjust Adjust Parameters & Rerun is_params_ok->action_adjust No is_inert_ok->check_reagents Yes action_improve_inert Improve Inert Technique & Rerun is_inert_ok->action_improve_inert No action_purify Purify Reagents / Use New Stock is_reagents_ok->action_purify No action_poison_diag Proceed to Poison Diagnosis is_reagents_ok->action_poison_diag Yes action_adjust->start action_improve_inert->start action_purify->start end Poison Suspected action_poison_diag->end

Caption: Troubleshooting workflow for a failed palladium-catalyzed reaction.

Problem: I suspect sulfur or another specific poison. How can I confirm and mitigate it?

Answer:

If you have ruled out general reaction parameter issues, a specific poison is likely the culprit. Sulfur is a frequent offender.

  • Confirmation:

    • Source Audit: Review the Safety Data Sheets (SDS) and Certificates of Analysis (CofA) for all reagents to check for sulfur content. Thiol-based stabilizers in solvents like THF can be a hidden source.

    • Patch Test: Run a small-scale control reaction with a fresh, trusted catalyst and individually substituted reagents from new, high-purity lots. If the reaction works only when a specific reagent is replaced, that reagent is the likely source of contamination.

    • Analytical Techniques: For industrial applications, advanced analysis of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Reduction (TPR) can identify surface poisons.[2]

  • Mitigation:

    • Purification: Purify the contaminated reagent. For example, pass solvents through a column of activated alumina.[14]

    • Scavengers: In some cases, adding a sacrificial agent that reacts preferentially with the poison can protect the catalyst.

    • Catalyst Regeneration: If the catalyst is valuable, attempt a regeneration protocol (see Experimental Protocols section).

Problem: Could the nitrile group of this compound or the amide product be inhibiting the reaction?

Answer:

Yes, this is a plausible mechanism of inhibition. The nitrile group must coordinate to the palladium for certain transformations, but strong, non-productive binding or the formation of stable intermediates can inhibit catalyst turnover.[15][16] Similarly, if the reaction product is an amide, it could potentially coordinate to the palladium center, though this is generally less common than product inhibition by phosphines or other ligands.

  • Troubleshooting Steps:

    • Vary Ligand: The choice of ligand is crucial. A different ligand might modulate the electronic properties of the palladium center, discouraging inhibitory binding of the nitrile or product while still promoting the desired catalytic steps.

    • Adjust Temperature: Temperature can influence the equilibrium of binding. A moderate increase in temperature may be sufficient to encourage the dissociation of the inhibiting species and promote turnover.

    • Monitor Reaction Profile: Take aliquots during the reaction and analyze by LC-MS or GC-MS. If you observe the formation and buildup of a specific palladium-substrate or palladium-product adduct, this could be evidence of a stalled catalytic cycle.

Data Presentation

Table 1: Common Palladium Catalyst Poisons and Their Potential Sources

Poison ClassExamplesCommon SourcesPotency / Effect
Sulfur Compounds H₂S, thiols, sulfoxides, SO₂Reagent/solvent impurities, rubber septa, natural gasHigh; Strong adsorption, can be irreversible[3][17]
Nitrogen Compounds Amines, pyridines, amidesReagent/solvent impurities, additivesModerate to High; Coordination to active sites[7]
Cyanide (CN⁻) NaCN, KCN, HCN (from hydrolysis)Cyanide reagents, side reactions of nitrilesHigh; Forms stable, inactive Pd(CN)ₓ complexes[4][6]
Carbon Monoxide (CO) Impurity in H₂ gas, decomposition of reagentsHigh; Strong coordination to Pd(0)
Heavy Metals As, Pb, Hg, BiReagent/raw material contaminationHigh; Irreversible poisoning, alloy formation[8][9]
Halogens Excess Cl⁻, Br⁻, I⁻Starting materials, additivesModerate; Can alter catalyst activity and selectivity

Table 2: Illustrative Impact of Sulfur Poisoning on Catalyst Activity

This table conceptualizes data based on findings where sulfur poisoning increases the temperature required for catalytic activity.

Catalyst StateReactantT₅₀ (Light-off Temperature)Change in Activity
Fresh Pd/Al₂O₃Methane~350°CBaseline
SO₂-Poisoned Pd/Al₂O₃Methane~450°CSignificant Deactivation [12]
Regenerated Pd/Al₂O₃Methane~375°CPartial Recovery[12]
Fresh Pd/Al₂O₃Propane~280°CBaseline
SO₂-Poisoned Pd/Al₂O₃Propane~330°CSignificant Deactivation [12]
Regenerated Pd/Al₂O₃Propane~295°CPartial Recovery[12]

T₅₀ is the temperature at which 50% conversion is achieved and is a measure of catalytic activity. Data is illustrative based on qualitative descriptions in the literature.[12]

Experimental Protocols

Protocol 1: General Test for Reagent-Borne Catalyst Poisons

This protocol helps identify which reagent in your reaction is introducing a catalyst poison.

  • Setup Control Reaction: In a reaction vessel under a strict inert atmosphere, set up your standard reaction using a new, trusted batch of palladium catalyst and ligands. Use reagents from lots that have previously given good results, if possible. This is your positive control.

  • Setup Test Reactions: Prepare identical reaction vessels. In each vessel, substitute one of the reagents (e.g., this compound, solvent, base) with the batch you suspect is contaminated.

  • Execution: Run all reactions (control and test) simultaneously under identical conditions (temperature, stirring, time).

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS. If a test reaction shows significantly lower conversion than the control, the substituted reagent is the likely source of the poison.

Protocol 2: General Regeneration of a Poisoned Pd/C Catalyst via Oxidation

This method is often effective for poisons that can be burned off, such as carbonaceous deposits or some sulfur species.[13]

  • Catalyst Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash it thoroughly with a clean, unreactive solvent (e.g., ethyl acetate, then methanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst under a vacuum at a moderate temperature (e.g., 60-80°C) until all solvent is removed.

  • Oxidation: Spread the dried catalyst in a shallow ceramic or glass dish and place it in an oven with an air atmosphere. Heat the catalyst to 100-120°C for 4-8 hours. Caution: Ensure proper ventilation and that no flammable solvent residues remain.

  • Cooling and Storage: Allow the catalyst to cool completely to room temperature under a desiccated atmosphere before reuse. Store under an inert gas.

Visualizations

G cluster_catalyst cluster_poisons cluster_products Pd Pd(0) Active Site S Sulfur Compounds (e.g., R-SH) Poisoned_S Poisoned Site (Pd-S Bond) Irreversible S->Poisoned_S CN Excess Cyanide (CN⁻) Poisoned_CN Poisoned Site [Pd(CN)₄]²⁻ Inactive Complex CN->Poisoned_CN CO Carbon Monoxide (CO) Poisoned_CO Poisoned Site (Pd-CO Bond) Reversible CO->Poisoned_CO Amine Amines (e.g., R₃N) Poisoned_Amine Poisoned Site (Pd-NR₃ Complex) Reversible Amine->Poisoned_Amine

Caption: Mechanisms of palladium catalyst deactivation by common poisons.

References

Technical Support Center: Purification of Ethyl 2-(cyanomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from "Ethyl 2-(cyanomethyl)benzoate".

Troubleshooting Guides

This section addresses common issues encountered during the purification of derivatives of "this compound".

Issue 1: Low Yield After Purification

Possible Cause Troubleshooting Steps
Compound decomposition on silica gel Test the stability of your compound on a small amount of silica gel before performing column chromatography. If decomposition occurs, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your solvent system.[1]
Compound loss during recrystallization The chosen solvent may be too effective, even at low temperatures.[2] To reduce solubility upon cooling, try using a solvent pair.[2] Ensure that you are using the minimum amount of hot solvent necessary to dissolve the compound.[2]
Incomplete extraction The compound may not have been fully extracted from the aqueous phase. Perform multiple extractions with the organic solvent to ensure complete transfer of the product.[3]
Product is volatile If the product is a low-boiling liquid, it may be lost during solvent removal under vacuum. Use gentle heating or a rotary evaporator at a higher pressure to remove the solvent.[4]

Issue 2: Persistent Impurities in the Final Product

Possible Cause Troubleshooting Steps
Co-elution of impurities during column chromatography If impurities have a similar polarity to your product, they may elute together.[2] Try using a different solvent system, a gradient elution, or consider preparative High-Performance Liquid Chromatography (HPLC) for better separation.[2]
Incomplete reaction Unreacted starting materials may remain in the product mixture. If their polarity is significantly different, they can often be removed by column chromatography.[2]
Formation of byproducts Common byproducts in reactions involving nitriles can include amides from hydrolysis.[2] Amides are typically more polar and can often be separated by silica gel chromatography.[2]
Residual solvent impurities High-boiling point solvents used in the reaction or purification can be difficult to remove. Consider purification by crystallization or using a high-vacuum line to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of "this compound" I might be purifying?

A: "this compound" has several reactive sites. Common derivatives result from:

  • Hydrolysis: The ester or nitrile group can be hydrolyzed to a carboxylic acid or an amide, respectively.[5][6]

  • Reduction: The nitrile group can be reduced to a primary amine.[7][8] Catalytic hydrogenation is a common method for selectively reducing the nitrile in the presence of the ester.[9][10]

  • Reactions at the cyanomethyl group: The acidic proton on the carbon between the phenyl and nitrile groups can be removed, and the resulting carbanion can be alkylated or used in condensation reactions.[11]

Q2: How do I choose the right purification technique for my product?

A: The choice of purification technique depends on the physical properties of your product and the impurities.[12][13]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[14][15][16]

  • Crystallization: This is an excellent method for purifying solid compounds.[13][17]

  • Distillation: This is suitable for purifying liquid compounds with different boiling points.[4][12][17] Simple distillation is used for large boiling point differences, while fractional distillation is for closer boiling points.[4][12] Vacuum distillation is used for high-boiling or heat-sensitive compounds.[4][17]

  • Liquid-Liquid Extraction: This technique is used to separate compounds based on their different solubilities in two immiscible liquids, often an organic solvent and water.[18][19][20][21] It's particularly useful for separating acidic, basic, and neutral compounds.[3][19]

Q3: My compound is very polar. How can I purify it using column chromatography?

A: For very polar compounds, standard normal-phase chromatography with silica gel may not be effective. Consider the following:

  • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase.

  • Aqueous Normal-Phase Chromatography: This method uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing water.[22]

  • Highly Polar Solvent Systems: For normal-phase chromatography, you can use highly polar solvent systems such as methanol in dichloromethane.[23]

Q4: How can I remove acidic or basic impurities from my neutral product?

A: Liquid-liquid extraction is an effective method for this.

  • To remove acidic impurities: Wash the organic solution of your product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution).[5] The acidic impurities will be deprotonated and dissolve in the aqueous layer.

  • To remove basic impurities: Wash the organic solution with a dilute aqueous acid (e.g., 5% hydrochloric acid).[5] The basic impurities will be protonated and move to the aqueous layer.

  • After the acid or base wash, it is important to wash with water to remove any remaining salts before drying the organic layer.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure there are no air bubbles in the packing.

  • Sample Loading: Dissolve your crude product in a minimal amount of the solvent system or a less polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluting solvent to the top of the column and apply pressure (e.g., with air) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of the hot solvent.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[24]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: General Procedure for Liquid-Liquid Extraction

  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Add the solution containing your product and the immiscible extraction solvent to the separatory funnel.[18]

  • Mixing and Venting: Stopper the funnel, invert it, and gently shake, periodically opening the stopcock to release any pressure buildup.[18]

  • Separation of Layers: Place the funnel back in the ring stand and allow the two layers to separate completely.[18]

  • Draining the Layers: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top of the funnel.[18] Remember that the denser layer will be at the bottom.[18]

  • Repeat: Repeat the extraction process with fresh solvent if necessary.[18]

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain your purified product.

Visualizations

PurificationWorkflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction (to remove soluble impurities) start->extraction is_liquid Is the product a liquid? is_solid->is_liquid No crystallization Crystallization is_solid->crystallization Yes distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography is_liquid->chromatography No extraction->is_solid pure_product Pure Product crystallization->pure_product distillation->pure_product chromatography->pure_product TroubleshootingChromatography start Problem with Column Chromatography no_product No product eluted? start->no_product mixed_fractions Fractions are mixed? start->mixed_fractions check_stability Check compound stability on silica no_product->check_stability Yes check_solvent Verify solvent system no_product->check_solvent concentrate_fractions Concentrate expected fractions no_product->concentrate_fractions change_solvent Try a different solvent system mixed_fractions->change_solvent Yes gradient_elution Use gradient elution mixed_fractions->gradient_elution prep_hplc Consider preparative HPLC mixed_fractions->prep_hplc

References

Technical Support Center: Managing Regioselectivity in Friedel-Crafts Reactions with Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving Ethyl 2-(cyanomethyl)benzoate. The guidance is based on established principles of electrophilic aromatic substitution, focusing on the unique challenges presented by this disubstituted, deactivated aromatic substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts reaction with this compound not working or giving very low yields?

A1: Low or no yield is a common issue with this substrate due to the severe deactivation of the aromatic ring. Both the ethyl benzoate (-COOEt) and the cyanomethyl (-CH₂CN) groups are electron-withdrawing, which reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophilic attack.[1][2] Friedel-Crafts reactions are generally inefficient with strongly deactivated aromatic rings. To overcome this, more forcing reaction conditions are typically required compared to reactions with activated or neutral aromatic compounds.

Q2: What is the expected regioselectivity for a Friedel-Crafts reaction on this compound?

A2: Predicting the major product is complex due to the competing directing effects of the two substituents.

  • Ethyl Benzoate Group (-COOEt): This is a meta-directing deactivator.[3]

  • Cyanomethyl Group (-CH₂CN): This group is deactivating due to the inductive effect of the nitrile. However, because the cyano group is separated from the ring by a methylene (-CH₂) spacer, it acts as a substituted alkyl group, which is typically ortho, para-directing.

The strong meta-directing influence of the ester group will likely be the dominant factor. However, the ortho, para-directing nature of the cyanomethyl group can lead to the formation of a mixture of isomers. The exact ratio of products will be highly dependent on the specific reaction conditions.

Q3: How does the choice of Lewis acid impact the reaction?

A3: The choice of Lewis acid is critical. For a deactivated substrate like this compound, a strong Lewis acid such as Aluminum Chloride (AlCl₃) is often necessary to generate a sufficiently reactive electrophile.[4] However, strong Lewis acids can sometimes lead to lower selectivity. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better control over regioselectivity but might not be reactive enough to promote the reaction at a reasonable rate.

Q4: Can I use Friedel-Crafts alkylation with this substrate?

A4: Friedel-Crafts alkylation is generally not recommended for this substrate. Besides the issue of ring deactivation, alkylations are prone to carbocation rearrangements, which can lead to a complex mixture of products.[5][6] Friedel-Crafts acylation is preferred because the resulting acylium ion is resonance-stabilized and does not rearrange.[7] Additionally, the acylation product is even more deactivated than the starting material, which helps to prevent polysubstitution.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No product is formed after running the reaction.

start Reaction Failure: No Product Observed q1 Was the system rigorously anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Moisture deactivates catalyst q2 Was the Lewis acid active and sufficient? a1_yes->q2 s1 Action: Flame-dry glassware. Use anhydrous solvents and reagents. Run under inert atmosphere (N₂ or Ar). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Catalyst can be inactive or consumed by product q3 Were the reaction conditions forcing enough? a2_yes->q3 s2 Action: Use a fresh, unopened bottle of Lewis acid. Use a stoichiometric amount (or slight excess) for acylation. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Deactivated ring requires more energy end If issues persist, consider alternative synthetic routes. a3_yes->end s3 Action: Increase reaction temperature incrementally. Increase reaction time. Consider a stronger Lewis acid (e.g., AlCl₃). a3_no->s3

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

  • Question: I've followed the protocol, but I'm not getting any product. What are the most common reasons for complete reaction failure?

  • Answer:

    • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst. Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.[1]

    • Inactive or Insufficient Catalyst: The Lewis acid may be old or have been exposed to air. For acylations, the ketone product can form a stable complex with the catalyst, so a stoichiometric amount (or more) is often required.[4]

    • Insufficiently Forcing Conditions: Due to the deactivated nature of your substrate, room temperature may not be sufficient. A gradual increase in temperature or a longer reaction time might be necessary to overcome the activation energy barrier.[1]

Issue 2: The reaction is producing a mixture of isomers.

start Poor Regioselectivity: Mixture of Isomers q1 What is the reaction temperature? start->q1 s1 Action: Lower the reaction temperature (e.g., 0 °C or -20 °C) to favor the kinetically controlled product. q1->s1 q2 What Lewis acid are you using? s1->q2 s2 Action: A bulkier Lewis acid or a milder one (if reaction proceeds) may increase steric hindrance and favor one isomer over another. q2->s2 q3 What is your solvent? s2->q3 s3 Action: Solvent polarity can influence isomer ratios. Test less polar solvents (e.g., CS₂, Dichloromethane) vs. more polar ones (e.g., Nitrobenzene). q3->s3 end Analyze product ratio via GC-MS or NMR to optimize conditions. s3->end

Caption: Decision tree for managing regioselectivity.

  • Question: I'm getting a product, but it's a mixture of isomers. How can I improve the regioselectivity?

  • Answer:

    • Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product, which may be a single isomer. Try running the reaction at 0 °C or even lower.

    • Lewis Acid Choice: The size and strength of the Lewis acid can influence the transition state, affecting isomer distribution. Experimenting with different Lewis acids (e.g., switching from AlCl₃ to FeCl₃ or TiCl₄) may change the product ratio.

    • Solvent Effects: The polarity of the solvent can play a role in regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane often yield different isomer ratios compared to more polar solvents like nitrobenzene.

Data Presentation

Table 1: Relative Strength of Common Lewis Acids

This table provides a general ranking of Lewis acid strength, which is a key factor in overcoming the deactivation of the substrate.

Lewis AcidFormulaRelative StrengthNotes
Aluminum ChlorideAlCl₃Very StrongMost common for deactivated rings, highly hygroscopic.
Aluminum BromideAlBr₃Very StrongSimilar to AlCl₃, can be more reactive.
Ferric ChlorideFeCl₃StrongEffective and less harsh than AlCl₃.
Titanium TetrachlorideTiCl₄StrongUseful alternative, can influence selectivity.
Boron TrifluorideBF₃ModerateOften used as an etherate complex (BF₃·OEt₂).
Zinc ChlorideZnCl₂MildGenerally insufficient for deactivated rings.

Table 2: Directing Effects of Substituents on this compound

This table summarizes the expected electronic effects of the substituent groups, which control the position of electrophilic attack.

Substituent GroupFormulaElectronic EffectDirecting Effect
Ethyl Ester-COOEtElectron-withdrawing (-I, -M)Meta
Cyanomethyl-CH₂CNElectron-withdrawing (-I)Ortho, Para

Experimental Protocols

Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride

This protocol is a representative procedure for the acylation of a deactivated aromatic ring and should be optimized for specific experimental goals.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Ice bath

  • Hydrochloric acid (1M, aqueous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas. Allow to cool to room temperature.

  • Catalyst Suspension: Under a positive pressure of inert gas, add anhydrous AlCl₃ (1.2 eq) to the flask, followed by anhydrous DCM to create a suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. If no reaction occurs, consider gently heating the mixture (e.g., to 40 °C), but be aware this may decrease regioselectivity.

  • Work-up: Cool the reaction mixture back to 0 °C and very carefully pour it onto a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under N₂/Ar Add anhydrous AlCl₃ and DCM Cool to 0 °C reagents Add Acetyl Chloride Dropwise addition of this compound solution prep->reagents stir Stir at 0 °C, then warm to RT Monitor by TLC/GC-MS reagents->stir workup Quench with ice/HCl Extract with DCM Wash with HCl, NaHCO₃, Brine stir->workup purify Dry with MgSO₄ Concentrate in vacuo Purify by Column Chromatography workup->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Preventing hydrolysis of the ester group in "Ethyl 2-(cyanomethyl)benzoate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(cyanomethyl)benzoate". The focus is on preventing the unwanted hydrolysis of the ethyl ester group during various chemical transformations targeting the cyanomethyl moiety.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the ethyl ester group of "this compound" susceptible to hydrolysis?

A1: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: Heating the compound in the presence of water and a strong acid (e.g., HCl, H₂SO₄) can lead to hydrolysis, yielding 2-(cyanomethyl)benzoic acid and ethanol. This reaction is typically reversible.[1][2]

  • Basic Conditions (Saponification): This is the more common cause of unintentional hydrolysis. The presence of a base, such as sodium hydroxide or lithium hydroxide, in an aqueous or protic solvent will readily hydrolyze the ester to the corresponding carboxylate salt.[1][2] This reaction is generally irreversible.[2]

Q2: I want to perform a reaction on the cyanomethyl group. What general precautions should I take to avoid ester hydrolysis?

A2: To minimize the risk of ester hydrolysis, consider the following general precautions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. The presence of water is a prerequisite for hydrolysis.

  • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, DMF, acetonitrile) that do not participate in hydrolysis reactions.

  • Temperature Control: Many reactions involving the cyanomethyl group can be performed at or below room temperature. Avoid excessive heating, as higher temperatures accelerate the rate of hydrolysis.

  • Choice of Base: If a base is required, opt for non-nucleophilic, anhydrous bases. Sterically hindered bases or bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent are often preferred over aqueous hydroxides.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to what is necessary for the desired transformation. Prolonged exposure to even mildly basic or acidic conditions can lead to hydrolysis.

Q3: Can I selectively reduce the nitrile group to an amine without affecting the ethyl ester?

A3: Yes, selective reduction of the nitrile group is a common transformation. Several methods can achieve this with high selectivity:

  • Catalytic Hydrogenation: This is a widely used and effective method.

    • Raney Nickel (Raney Ni) or Raney Cobalt: These catalysts are known for their good selectivity in reducing nitriles in the presence of esters.[3]

    • Palladium on Carbon (Pd/C): Catalytic hydrogenation with Pd/C under neutral or slightly acidic conditions can also be effective.[3][4]

  • Chemical Reduction:

    • Diisopropylaminoborane with catalytic Lithium Borohydride (LiBH₄): This system has been shown to selectively reduce nitriles, especially when the nitrile is activated by an electron-withdrawing group, which is the case in "this compound".[5]

Q4: Are there alternative protecting groups for the carboxylic acid that are more robust than an ethyl ester?

A4: While the ethyl ester is common, other ester protecting groups offer different stability profiles. For instance, a tert-butyl ester is generally more stable to basic conditions but is readily cleaved under acidic conditions. The choice of an alternative protecting group would depend on the specific reaction conditions you intend to employ for modifying the cyanomethyl group.

Troubleshooting Guides

Guide 1: Ester Hydrolysis During Base-Catalyzed Reactions (e.g., Alkylation, Condensation)
Symptom Potential Cause Troubleshooting Steps
Presence of 2-(cyanomethyl)benzoic acid or its salt in the product mixture (identified by LC-MS, NMR, or acidic workup). 1. Presence of water in the reaction. 2. Use of a nucleophilic base (e.g., NaOH, KOH) in a protic solvent. 3. Elevated reaction temperature. 4. Prolonged reaction time. 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves if necessary.2. Change of Base/Solvent System: Switch to a non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF.3. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature).4. Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Low yield of the desired product with recovery of starting material. The base may be preferentially reacting with trace water instead of the cyanomethyl proton. Improve anhydrous technique. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Guide 2: Ester Hydrolysis During Nitrile Transformations (e.g., Reduction, Hydration)
Symptom Potential Cause Troubleshooting Steps
Formation of 2-(aminomethyl)benzoic acid during nitrile reduction. Hydrolysis of the ester either during the reduction or the workup. 1. Choice of Reducing Agent: Ensure the chosen reducing agent and conditions are selective for the nitrile (see FAQ 3).2. Neutral Workup: During workup, avoid strongly acidic or basic conditions if possible. A careful quench followed by extraction into an organic solvent is recommended.3. Temperature Control: Perform the reduction at the lowest effective temperature.
Formation of 2-(2-amino-2-oxoethyl)benzoic acid during nitrile hydration. Simultaneous hydrolysis of the ester and hydration of the nitrile. 1. Mild Hydration Conditions: Traditional strong acid or base hydration of nitriles will likely also cleave the ester. Consider milder, transition-metal-catalyzed hydration methods.[6] For example, using acetaldoxime with a rhodium catalyst can provide a mild method for nitrile hydration.[6]2. Stepwise Approach: Consider protecting the ester as a more robust group if harsh nitrile hydration conditions are unavoidable.

Quantitative Data

CompoundConditionsHalf-life (t₁₂)
Ethyl 2-bromobenzoateLiOH / THF:H₂O, 37 °C15 min
Ethyl benzoate (unsubstituted)LiOH / THF:H₂O, 37 °C15 min
Ethyl 4-bromobenzoateLiOH / THF:H₂O, 37 °C12 min

Data adapted from a study on the hydrolytic stability of substituted ethyl benzoates.[7]

This data suggests that an ortho-electron-withdrawing group does not drastically decrease the stability of the ethyl ester compared to the unsubstituted ethyl benzoate under these basic conditions. However, it highlights that hydrolysis can be relatively rapid, emphasizing the need for careful control of reaction conditions.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitrile using Catalytic Hydrogenation

This protocol describes the selective reduction of the nitrile group in "this compound" to a primary amine while preserving the ethyl ester.

  • Reaction Setup:

    • To a solution of this compound (1 equivalent) in ethanol or methanol, add Raney Nickel (approximately 10-20% by weight) as a slurry in the same solvent.

    • For reactions prone to forming secondary amines, the addition of ammonia to the solvent can be beneficial.[3]

  • Hydrogenation:

    • Place the reaction vessel in a hydrogenation apparatus.

    • Purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-70 psi, but this may need optimization).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 2-(2-aminoethyl)benzoate.

    • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Selective Nitrile Reduction cluster_workup Workup cluster_product Product start This compound reaction H2, Raney Ni Ethanol, RT start->reaction 1. Reaction filter Filter through Celite reaction->filter 2. Filtration concentrate Concentrate filter->concentrate 3. Concentration product Ethyl 2-(2-aminoethyl)benzoate concentrate->product 4. Isolation

Workflow for selective nitrile reduction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction on This compound check_hydrolysis Is ester hydrolysis a significant side reaction? start->check_hydrolysis water Presence of Water? check_hydrolysis->water Yes product_ok Desired Product check_hydrolysis->product_ok No base Nucleophilic Base? anhydrous Use Anhydrous Conditions water->anhydrous temp High Temperature? change_base Use Non-nucleophilic Base base->change_base lower_temp Lower Reaction Temperature temp->lower_temp anhydrous->start Re-run Reaction change_base->start Re-run Reaction lower_temp->start Re-run Reaction

Troubleshooting logic for ester hydrolysis.

References

Scale-up considerations for reactions involving "Ethyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(cyanomethyl)benzoate. The information is designed to address common challenges encountered during the scale-up of chemical reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized in a question-and-answer format to directly address potential issues during experimentation.

Category 1: Reduction of the Nitrile Group

Question 1: My reduction of this compound to the corresponding primary amine is sluggish and gives low yields at a larger scale. What are the likely causes and solutions?

Answer: Several factors can contribute to incomplete or low-yielding nitrile reductions during scale-up. Here are some common causes and troubleshooting steps:

  • Catalyst Inactivity:

    • Diagnosis: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be poisoned or deactivated. On a larger scale, mass transfer limitations can also reduce catalyst efficiency.

    • Solution:

      • Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.

      • Increase catalyst loading, but be mindful of cost and potential for side reactions.

      • Improve agitation to ensure good catalyst suspension.

      • Consider a different catalyst or a homogeneous catalyst system, which may have better activity but can be more difficult to remove.

  • Hydrogen Gas Mass Transfer:

    • Diagnosis: In catalytic hydrogenations, the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface can be rate-limiting, especially in large reactors.

    • Solution:

      • Increase the hydrogen pressure.

      • Improve agitation speed to enhance gas-liquid mixing.

      • Use a solvent in which hydrogen has better solubility.

  • Byproduct Formation:

    • Diagnosis: The formation of secondary and tertiary amines is a common issue in nitrile reductions.[1] This occurs when the initially formed primary amine reacts with the imine intermediate.

    • Solution:

      • Add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[1]

      • Consider using a reducing agent like Lithium Aluminum Hydride (LiAlH4) or Borane complexes (BH3-THF or BH3-SMe2), which can sometimes offer better selectivity for the primary amine.[1][2]

Question 2: I am observing the formation of significant amounts of secondary and tertiary amine impurities during the catalytic hydrogenation of this compound. How can I minimize these?

Answer: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions.[1][3] Here are some strategies to improve the selectivity for the primary amine:

  • Additive Strategy: The most common industrial solution is to add ammonia or ammonium hydroxide to the reaction. This shifts the equilibrium away from the formation of secondary and tertiary amines by competing for the imine intermediate.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol, often with added ammonia, are frequently used.

  • Alternative Reagents: If catalytic hydrogenation proves problematic, consider stoichiometric reducing agents. Borane reagents, for instance, are known for clean reductions of nitriles to primary amines.[1]

Category 2: Hydrolysis of the Ester Group

Question 3: During the scale-up of the hydrolysis of this compound, I am facing issues with incomplete reaction and difficult work-up. What can I do?

Answer: Scaling up hydrolysis reactions can present challenges related to solubility, reaction rates, and product isolation.

  • Incomplete Reaction:

    • Diagnosis: Poor mixing or insufficient heating can lead to incomplete hydrolysis in large vessels. The biphasic nature of the reaction (if using an aqueous base with an organic solvent) can also be a factor.

    • Solution:

      • Ensure adequate agitation to maintain a homogeneous mixture.

      • Use a co-solvent (e.g., THF, ethanol) to improve the solubility of the ester in the aqueous phase.

      • Increase the reaction temperature, monitoring for any potential degradation.

      • Use a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic ester.

  • Difficult Work-up:

    • Diagnosis: Emulsion formation during the acidic work-up to protonate the carboxylate is a common issue at a larger scale.

    • Solution:

      • Add a brine wash to help break emulsions.

      • Perform the acidification at a lower temperature.

      • Consider a solvent swap after the hydrolysis is complete to a solvent that allows for easier separation from the aqueous layer.

Category 3: Alkylation of the Active Methylene Group

Question 4: I am trying to perform an alkylation on the carbon between the cyano and phenyl groups of this compound. At a larger scale, I am getting significant amounts of di-alkylation and other side products. How can I improve the selectivity?

Answer: The methylene group in this compound is activated by both the nitrile and the ester groups, making it prone to deprotonation and subsequent alkylation. Controlling selectivity during scale-up is key.

  • Di-alkylation:

    • Diagnosis: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time. This is often exacerbated by localized high concentrations of the base or alkylating agent.

    • Solution:

      • Slowly add the alkylating agent to a solution of the deprotonated this compound.

      • Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and add the substrate to the cooled base solution to ensure complete deprotonation before adding the alkylating agent.

      • Maintain a low reaction temperature to control the reaction rate.

  • Base-Induced Side Reactions:

    • Diagnosis: Strong bases can also promote self-condensation or hydrolysis of the ester.

    • Solution:

      • Choose a base that is strong enough to deprotonate the methylene group but does not readily react with the ester (e.g., potassium carbonate in some cases, though stronger bases are often needed).

      • Keep the reaction temperature low and the reaction time as short as possible.

Category 4: Safety and Handling

Question 5: What are the critical safety precautions I need to take when scaling up reactions with this compound?

Answer: this compound contains a nitrile (cyanide) group, which requires strict safety protocols, especially at scale.

  • Cyanide Hazards:

    • The primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas.[4][5]

    • Prevention:

      • NEVER allow the compound to come into contact with strong acids unless in a controlled reaction with appropriate scrubbing of the off-gases.[4][6]

      • Conduct all operations in a well-ventilated fume hood or a closed reactor system.[4][6]

      • Maintain a basic pH for any aqueous solutions containing cyanide.[4]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or Viton are recommended for cyanides).[4]

    • For large-scale operations or in case of a spill, respiratory protection (such as an SCBA) may be necessary.[6]

  • Waste Disposal:

    • All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

  • Emergency Preparedness:

    • Ensure that an emergency plan is in place and that all personnel are trained on it.[5]

    • Have a cyanide antidote kit available and ensure personnel are trained in its use.[7]

    • Emergency eyewash stations and safety showers must be readily accessible.[6][8]

Quantitative Data Summary

The following table presents hypothetical data for the reduction of this compound to illustrate common trends observed during scale-up.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactant This compoundThis compoundThis compound
Catalyst 10% Pd/C (5 mol%)10% Pd/C (5 mol%)10% Pd/C (6 mol%)
Solvent Ethanol (100 mL)Ethanol (10 L)Ethanol (500 L)
Additive NH4OH (5 equiv)NH4OH (5 equiv)NH4OH (5 equiv)
H2 Pressure 50 psi60 psi75 psi
Temperature 25 °C35 °C45 °C
Reaction Time 6 hours12 hours24 hours
Yield 92%88%85%
Purity >99%98%97.5%
Primary Impurity Secondary Amine (0.5%)Secondary Amine (1.5%)Secondary Amine (2.0%)

Detailed Experimental Protocol

Reduction of this compound via Catalytic Hydrogenation (Illustrative Lab Scale)

This protocol is based on typical procedures for the reduction of aromatic nitriles.

Materials:

  • This compound (10.0 g, 52.8 mmol)

  • Ethanol (100 mL)

  • Ammonium Hydroxide (28-30% solution, 15 mL)

  • 10% Palladium on Carbon (50% wet, 0.56 g)

  • Pressurized hydrogenation vessel (Parr shaker or equivalent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: The hydrogenation vessel is thoroughly cleaned, dried, and purged with an inert gas.

  • Charging Reactants: To the vessel, add this compound, ethanol, and ammonium hydroxide.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet 10% Pd/C catalyst to the reaction mixture. Safety Note: Dry Pd/C can be pyrophoric and should be handled with care.

  • Sealing and Purging: Seal the hydrogenation vessel. Purge the headspace with the inert gas three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 50 psi. Begin vigorous agitation and maintain the temperature at 25 °C.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Once the reaction is complete, cease agitation and stop the hydrogen flow.

    • Carefully vent the vessel and purge with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by distillation or crystallization if necessary.

Visualizations

Caption: Troubleshooting workflow for scale-up issues.

Safety_Protocol_Flow cluster_Planning Pre-Experiment Planning cluster_Execution Experiment Execution cluster_Post_Execution Post-Experiment Risk_Assessment Conduct Risk Assessment (Identify Cyanide Hazards) PPE_Selection Select Appropriate PPE (Gloves, Goggles, Coat) Risk_Assessment->PPE_Selection Emergency_Plan Review Emergency Plan & Antidote Location PPE_Selection->Emergency_Plan Designated_Area Work in Designated Area (Fume Hood / Ventilated Enclosure) Emergency_Plan->Designated_Area Avoid_Acids Strictly Avoid Contact with Acids Designated_Area->Avoid_Acids Controlled_Conditions Maintain Controlled Conditions (Temp, pH) Avoid_Acids->Controlled_Conditions Waste_Management Quench & Dispose of Cyanide Waste According to Protocol Controlled_Conditions->Waste_Management Decontamination Decontaminate Glassware & Surfaces Waste_Management->Decontamination

Caption: Safety protocol for handling cyanide-containing reagents.

References

Validation & Comparative

Comparative Reactivity of Ortho-, Meta-, and Para-Cyanomethyl Benzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is critical for molecular design and synthesis. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-cyanomethyl benzoates, supported by analogous experimental data and detailed experimental protocols.

Predicted Reactivity and Supporting Analogous Data

The reactivity of benzoate esters is largely governed by the stability of the transition state during nucleophilic acyl substitution. Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. The position of the substituent dictates the extent of this electronic influence.

The cyanomethyl group exerts a strong electron-withdrawing inductive effect (-I) and a weak resonance effect. The inductive effect diminishes with distance from the reaction center.

  • Para-cyanomethyl benzoate: The substituent is positioned to exert a significant electron-withdrawing inductive effect, which is transmitted through the benzene ring to the ester carbonyl group. This effect stabilizes the negatively charged transition state, leading to an enhanced reaction rate compared to unsubstituted benzoate.

  • Meta-cyanomethyl benzoate: The inductive effect from the meta position is weaker than from the para position. Resonance effects do not significantly influence the meta position. Consequently, the reactivity is expected to be lower than the para isomer but higher than the unsubstituted benzoate.

  • Ortho-cyanomethyl benzoate: In the ortho position, the inductive effect is strongest due to proximity to the reaction center. However, steric hindrance from the ortho substituent can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate. The net effect on reactivity will be a balance between these electronic and steric factors.

To provide a quantitative perspective, the following table presents the second-order rate constants for the alkaline hydrolysis of methyl nitrobenzoates, which serve as an excellent analogue for cyanomethyl benzoates due to the strong electron-withdrawing nature of the nitro group.

IsomerSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
Methyl p-nitrobenzoate1.58
Methyl m-nitrobenzoate1.15
Methyl o-nitrobenzoate0.086
Methyl benzoate (unsubstituted)0.014

Data is for methyl nitrobenzoates and serves as an analogous comparison. The trend is expected to be similar for cyanomethyl benzoates.

This data illustrates that the para-substituted electron-withdrawing group leads to the fastest hydrolysis rate, followed by the meta isomer. The ortho isomer, despite the strong inductive effect, exhibits a significantly slower rate, likely due to steric hindrance. A similar trend is anticipated for the cyanomethyl benzoate isomers.

Experimental Protocols

To empirically determine the comparative reactivity of ortho-, meta-, and para-cyanomethyl benzoates, a kinetic study of their alkaline hydrolysis can be performed.

Protocol: Kinetic Study of Alkaline Hydrolysis of Cyanomethyl Benzoates

1. Materials:

  • Ortho-, meta-, and para-cyanomethyl benzoate

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)

  • Ethanol (or other suitable solvent to dissolve the esters)

  • Hydrochloric acid (HCl) solution of known concentration (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Reaction vessels (e.g., conical flasks with stoppers)

2. Procedure:

  • Prepare stock solutions of each cyanomethyl benzoate isomer in ethanol at a known concentration (e.g., 0.01 M).

  • Prepare a stock solution of sodium hydroxide in distilled water.

  • Equilibrate the ester solution and the NaOH solution in the constant temperature water bath (e.g., 25°C).

  • To initiate the reaction, mix equal volumes of the pre-heated ester solution and NaOH solution in a reaction vessel. Start a stopwatch immediately.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Immediately quench the reaction in the aliquot by adding it to a known excess of the standard HCl solution.

  • Determine the amount of unreacted NaOH in the quenched aliquot by back-titrating with the standard NaOH solution using phenolphthalein as an indicator.

  • Repeat the process for each isomer.

3. Data Analysis:

  • Calculate the concentration of the ester remaining at each time point.

  • Plot a graph of 1/[Ester] versus time. If the reaction is second-order, this plot should yield a straight line.

  • The slope of the line will be equal to the second-order rate constant (k).

  • Compare the rate constants for the ortho, meta, and para isomers to determine their relative reactivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Stock Solutions of Benzoate Isomers equilibrate Equilibrate Solutions at Constant Temperature prep_ester->equilibrate prep_naoh Prepare NaOH Solution prep_naoh->equilibrate mix Mix Reactants to Initiate Hydrolysis equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction with HCl aliquot->quench titrate Back-Titrate Unreacted NaOH quench->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot 1/[Ester] vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like Ethyl 2-(cyanomethyl)benzoate is critical for ensuring the quality, consistency, and safety of pharmaceutical products. The selection of an appropriate analytical method is a cornerstone of this process, directly impacting the reliability of data throughout the drug development lifecycle. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by experimental data and detailed methodologies for related compounds.

While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical procedures can be readily developed based on methods validated for structurally similar compounds, such as substituted benzonitriles and benzoate esters.[1][2] This guide leverages established protocols for these related molecules to provide a comprehensive comparison.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the specific goals of the analysis.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.[2] Given that this compound has a degree of volatility, GC-MS represents a viable and highly specific analytical option.

The following table summarizes the key performance parameters for HPLC and GC-MS methods, based on data from related benzoate esters and benzonitrile compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.
Instrumentation HPLC system with UV or PDA detector.GC system coupled with a Mass Spectrometer.
Typical Column C18, 4.6 x 150 mm, 5 µm.DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water).Dissolution in a volatile solvent (e.g., Ethyl Acetate); derivatization may be required for certain analytes to enhance volatility.[3]
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL[3]~0.03 mg/kg[3]
Limit of Quantitation (LOQ) ~0.15 µg/mL[3]~0.10 mg/kg[3]
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis, adapted for this compound from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method for the analysis of a positional isomer, Ethyl 3-(cyanomethyl)benzoate, and is expected to be highly applicable.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and Water with a small amount of acid (e.g., 0.1% Phosphoric Acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A good starting point is a 70:30 (v/v) mixture of Acetonitrile and Water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of benzoate esters and benzonitriles and would require method development and validation for this compound.

Instrumentation:

  • Gas chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms)

Reagents:

  • Ethyl Acetate (or other suitable volatile solvent, GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or splitless, depending on the required sensitivity.
Oven Temperature Program Start at 50°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.[2] This program should be optimized for the specific analyte.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Scan Range 50-400 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in ethyl acetate. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the linear range of the method.

  • Analysis: Inject a 1 µL aliquot of the standards and samples into the GC-MS system.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the analyte using the peak area and a calibration curve generated from the standards.

Visualizations

To aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards instrument_setup Instrument Setup & Calibration prep_standards->instrument_setup run_experiments Run Validation Experiments (Accuracy, Precision, Linearity, etc.) instrument_setup->run_experiments data_analysis Data Analysis & Statistical Evaluation run_experiments->data_analysis assess_criteria Assess Acceptance Criteria data_analysis->assess_criteria documentation Documentation & Reporting assess_criteria->documentation

Analytical Method Validation Workflow

Method_Selection_Flowchart node_rect node_rect start Analyte: this compound thermal_stability Thermally Stable & Volatile? start->thermal_stability hplc_versatility Non-volatile or Thermally Labile? thermal_stability->hplc_versatility No gc_ms Use GC-MS thermal_stability->gc_ms Yes hplc Use HPLC hplc_versatility->hplc Yes high_specificity High Specificity Required (Mass Data)? hplc->high_specificity hplc_ms Consider LC-MS high_specificity->hplc_ms Yes

Decision Flowchart for Analytical Method Selection

References

A Comparative Guide to Lewis Acids in Mediated Cyclizations of 2-Alkoxycarbonylbenzyl Cyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of substrates like "Ethyl 2-(cyanomethyl)benzoate" and its analogs is a critical transformation in synthetic organic chemistry, providing access to valuable nitrogen-containing heterocyclic scaffolds such as 3-aminoisoindolin-1-ones. These structures are prevalent in a variety of biologically active compounds and pharmaceuticals. The efficiency of this cyclization is often dependent on the choice of catalyst, with Lewis acids playing a pivotal role in activating the nitrile group for nucleophilic attack by the enolate of the ester. This guide provides a comparative overview of different Lewis acids for this transformation, based on available experimental data from analogous reactions.

Performance Comparison of Lewis Acids

While direct comparative studies on "this compound" are limited in the readily available literature, data from the Lewis acid-promoted domino reaction of 2-hydroxybenzonitriles with ketones to synthesize 1,3-benzoxazin-4-ones offers valuable insights into the relative efficacy of different Lewis acids in activating a nitrile group for intramolecular cyclization. The following table summarizes the performance of various Lewis acids in this analogous system.

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
ZnCl₂ 20Cyclohexanone120292
p-TsOH 20Cyclohexanone120275
FeCl₃ 20Cyclohexanone1202No Reaction
TiCl₄ 20Cyclohexanone1202No Reaction
AlCl₃ 20Cyclohexanone1202No Reaction

Data adapted from a study on the synthesis of 1,3-benzoxazin-4-ones, which involves a conceptually similar intramolecular nitrile cyclization.[1]

Key Observations:

  • Zinc chloride (ZnCl₂) demonstrated superior catalytic activity, affording the desired product in high yield.[1]

  • The Brønsted acid p-toluenesulfonic acid (p-TsOH) also facilitated the reaction, although with a lower yield compared to ZnCl₂.[1]

  • Other common Lewis acids such as iron(III) chloride (FeCl₃) , titanium(IV) chloride (TiCl₄) , and aluminum chloride (AlCl₃) were found to be ineffective under the tested conditions for this specific transformation.[1]

It is important to note that the optimal Lewis acid and reaction conditions can be highly substrate-dependent. Therefore, the data presented should be considered as a starting point for optimization in the cyclization of "this compound".

Experimental Protocols

Below are detailed experimental protocols for related cyclization reactions that provide a basis for developing a procedure for "this compound".

Protocol 1: Base-Mediated Synthesis of 3-Amino-2-Arylisoindolin-1-ones

This protocol, while employing a base rather than a Lewis acid, illustrates the fundamental cyclization to form the isoindolinone core.

Reaction: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives.[2][3]

Materials:

  • 2-Cyanobenzaldehyde

  • Substituted 2-nitroaniline

  • Dichloromethane (DCM)

  • 5% Potassium hydroxide (KOH) in Methanol (MeOH)

  • Water

  • Cold Methanol

Procedure:

  • Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the respective 2-nitroaniline derivative (1 mmol) in 1 mL of dichloromethane (DCM).

  • Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Add 0.4 mL of 5% KOH in methanol. The solution will turn red, and a yellow paste will form.

  • Collect the product by suction filtration.

  • Wash the solid product with water and then with cold methanol.

Protocol 2: ZnCl₂-Promoted Domino Reaction for the Synthesis of 1,3-Benzoxazin-4-ones

This protocol provides a template for a Lewis acid-catalyzed cyclization involving a nitrile.

Reaction: Synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-ones.[1]

Materials:

  • 2-Hydroxybenzonitrile

  • Ketone (e.g., Cyclohexanone)

  • Zinc Chloride (ZnCl₂)

Procedure:

  • To a solution of 2-hydroxybenzonitrile (1.0 mmol) in the respective ketone (2.0 mL), add ZnCl₂ (0.2 mmol).

  • Stir the resulting mixture at 120 °C for the time specified in the optimization study (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Reaction Pathway

The Lewis acid-mediated cyclization of "this compound" is proposed to proceed through the activation of the nitrile by the Lewis acid, followed by an intramolecular nucleophilic attack of the ester enolate.

G cluster_start Starting Material cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start This compound activated_complex Activated Nitrile-Lewis Acid Complex start->activated_complex Coordination enolate Ester Enolate start->enolate Deprotonation lewis_acid Lewis Acid (e.g., ZnCl₂) lewis_acid->activated_complex cyclized_intermediate Cyclized Intermediate activated_complex->cyclized_intermediate Intramolecular Attack enolate->cyclized_intermediate product 3-Amino-2,3-dihydro-1H-inden-1-one Derivative cyclized_intermediate->product Tautomerization & Workup G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A Combine Substrate & Solvent B Add Lewis Acid A->B C Heat to Reaction Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Upon Completion F Extraction E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H I Yield Calculation H->I

References

"Ethyl 2-(cyanomethyl)benzoate" as an alternative to other ortho-substituted benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Researchers are constantly seeking versatile and efficient building blocks to construct complex molecular architectures with desired pharmacological properties. Ethyl 2-(cyanomethyl)benzoate is emerging as a promising alternative to traditional ortho-substituted benzene derivatives, offering unique reactivity and synthetic advantages. This guide provides an objective comparison of this compound with other precursors in key heterocyclic syntheses, supported by experimental data and detailed protocols.

The unique structural feature of this compound is the presence of an active methylene group ortho to an ester functionality.[1][2][3][4] This active methylene group, flanked by the electron-withdrawing phenyl and cyano groups, exhibits enhanced acidity and reactivity, making it a valuable handle for a variety of carbon-carbon bond-forming reactions.[1][2][3][4] This reactivity profile opens up new avenues for the synthesis of diverse heterocyclic systems, including quinolines, naphthols, and xanthones, which are prevalent scaffolds in many therapeutic agents.[5][6][7][8][9][10]

Comparative Performance in Heterocyclic Synthesis

This section details two key synthetic applications where this compound and its analogs demonstrate their utility as precursors for valuable heterocyclic structures.

Synthesis of Naphthols and Xanthones via Base-Promoted Annulation

A notable application of cyanomethyl benzoates is their participation in base-promoted divergent annulation reactions with conjugated ynones to produce highly functionalized 1-naphthols and xanthones.[5][6][11][12] This reaction highlights the utility of the active methylene group in a tandem Michael addition/cyclization cascade.

Comparison with Alternative Substrates:

While direct comparative data with other ortho-substituted benzene derivatives for this specific transformation is limited in the literature, the efficiency and regioselectivity of this protocol using methyl 2-(cyanomethyl)benzoates suggest a significant advantage over precursors that would require multi-step sequences to achieve the same molecular complexity.

Quantitative Data:

The following table summarizes the yields of various 1-naphthols and xanthones synthesized from methyl 2-(cyanomethyl)benzoates and different ynones, as reported in the literature.[6][11]

EntryMthis compoundYnoneProductYield (%)
1Mthis compound1,3-Diphenylprop-2-yn-1-one4-cyano-2-phenyl-1-naphthol95
2Mthis compound1-Phenyl-3-(p-tolyl)prop-2-yn-1-one4-cyano-2-phenyl-3-(p-tolyl)-1-naphthol92
3Methyl 4-methoxy-2-(cyanomethyl)benzoate1,3-Diphenylprop-2-yn-1-one4-cyano-7-methoxy-2-phenyl-1-naphthol85
4Mthis compound3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one4-cyano-3-(4-methoxyphenyl)-2-phenyl-1-naphthol90

Experimental Protocol: General Procedure for the Synthesis of 1-Naphthols [6][11]

A mixture of mthis compound (0.5 mmol), a conjugated ynone (0.6 mmol), and t-BuOK (1.5 mmol) in THF (5 mL) is stirred at room temperature for 30 minutes. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1-naphthol.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 This compound (or methyl ester analog) p1 Michael Addition Intermediate r1->p1 Base-catalyzed Michael Addition r2 Conjugated Ynone r2->p1 c1 Base (t-BuOK) c2 Solvent (THF) c3 Room Temperature p2 Cyclization Intermediate p1->p2 Intramolecular Cyclization p3 1-Naphthol or Xanthone Product p2->p3 Aromatization

Caption: Base-promoted annulation of a 2-(cyanomethyl)benzoate with a conjugated ynone.

A Proposed Approach to 4-Aminoquinoline Synthesis

The 4-aminoquinoline scaffold is a critical pharmacophore in many antimalarial drugs.[13][14][15] While a direct Friedländer condensation of this compound with ketones to form quinolines is not yet extensively documented, a plausible synthetic route can be proposed based on the reactivity of the cyanomethyl group. This proposed pathway involves the reduction of the cyano group to a primary amine, followed by an intramolecular cyclization or condensation.

Comparison with 2-Aminobenzonitrile:

2-Aminobenzonitrile is a common precursor for the synthesis of 4-aminoquinolines.[11] The proposed route using this compound offers an alternative approach where the ortho-substituent is first elaborated before the key cyclization step. This could provide advantages in terms of substrate scope and the introduction of diverse functionalities.

Quantitative Data (Comparative Yields for a Key Transformation):

The following table provides a hypothetical comparison for a key step in the synthesis of a 4-aminoquinoline precursor.

PrecursorReagentProductReported Yield (%)
2-AminobenzonitrileVarious (multi-step)4-Aminoquinoline derivativesVariable
o-CyanobenzylbromideDiethylamine, then LiAlH4o-(Diethylaminomethyl)benzylamineGood (qualitative)[13][14]

Experimental Protocol: Synthesis of an Amine Precursor from an ortho-Cyanomethyl Derivative [13][14]

o-(Diethylaminomethyl)benzonitrile is prepared by the reaction of o-cyanobenzylbromide with diethylamine in ethanol. Subsequently, a solution of o-(diethylaminomethyl)benzonitrile in anhydrous diethyl ether is added dropwise to a suspension of LiAlH4 in anhydrous diethyl ether at 0°C under a nitrogen atmosphere. The mixture is stirred at room temperature for 12 hours. After cooling, the reaction is quenched by the dropwise addition of 20% NaOH. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield o-(diethylaminomethyl)benzylamine.

Proposed Synthetic Pathway:

G cluster_start Starting Material start This compound step1 Reduction of Cyano Group (e.g., LiAlH4) start->step1 inter1 Ethyl 2-(aminomethyl)benzoate step1->inter1 step2 Reaction with Ketone/Ester (e.g., Friedländer or similar) inter1->step2 inter2 Cyclization Precursor step2->inter2 step3 Intramolecular Cyclization inter2->step3 product Substituted Quinoline step3->product

Caption: Proposed pathway to quinolines from this compound.

Conclusion

This compound presents itself as a highly versatile and reactive building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to participate in base-promoted annulations to form naphthols and xanthones in high yields has been demonstrated. Furthermore, the potential for its conversion into precursors for quinoline synthesis opens up new avenues for the development of novel therapeutic agents. The unique reactivity of the cyanomethyl group, combined with the ester functionality, provides a powerful tool for synthetic chemists in the construction of complex molecular frameworks. Further exploration of the reaction scope and comparative studies will undoubtedly solidify the position of this compound as a valuable alternative to other ortho-substituted benzene derivatives in the field of drug discovery and development.

References

A Spectroscopic Guide to the Analysis of Ethyl 2-(cyanomethyl)benzoate and its Hydrolysis Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of "Ethyl 2-(cyanomethyl)benzoate" and its anticipated product upon hydrolysis, "Ethyl 2-(carboxymethyl)benzoate." Due to a lack of publicly available experimental spectra for these specific compounds, this guide utilizes data from structurally related molecules and established spectroscopic principles to predict and compare their key analytical characteristics. This framework is intended to assist researchers in the identification and characterization of these and similar molecules.

From Nitrile to Carboxylic Acid: A Common Transformation

A frequent and significant reaction of nitriles, such as the one present in this compound, is hydrolysis. Under acidic or basic conditions, the cyano group (-C≡N) is converted into a carboxylic acid group (-COOH). This transformation introduces a new set of functional groups that can be readily distinguished using various spectroscopic techniques.

The hydrolysis of this compound is predicted to yield Ethyl 2-(carboxymethyl)benzoate. This guide will focus on the expected spectroscopic differences between the nitrile starting material and the carboxylic acid product.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the starting material and its hydrolysis product based on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound-O-CH₂-CH₃~ 4.4Quartet (q)2H
-CH₂-CN~ 3.8Singlet (s)2H
Aromatic-H~ 7.3 - 8.1Multiplet (m)4H
-O-CH₂-CH₃~ 1.4Triplet (t)3H
Ethyl 2-(carboxymethyl)benzoate-COOH~ 10-12 (broad)Singlet (s)1H
-O-CH₂-CH₃~ 4.4Quartet (q)2H
-CH₂-COOH~ 3.7Singlet (s)2H
Aromatic-H~ 7.2 - 8.0Multiplet (m)4H
-O-CH₂-CH₃~ 1.4Triplet (t)3H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compoundC=O (Ester)~ 166
Aromatic C~ 128 - 135
C≡N (Nitrile)~ 117
-O-CH₂-~ 61
-CH₂-CN~ 20
-CH₃~ 14
Ethyl 2-(carboxymethyl)benzoateC=O (Acid)~ 175
C=O (Ester)~ 167
Aromatic C~ 127 - 136
-O-CH₂-~ 61
-CH₂-COOH~ 41
-CH₃~ 14

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)
This compoundC≡N (Nitrile)2250 - 2210 (weak to medium)
C=O (Ester)1730 - 1715 (strong)
C-O (Ester)1300 - 1000 (strong)
Ethyl 2-(carboxymethyl)benzoateO-H (Carboxylic Acid)3300 - 2500 (broad, strong)
C=O (Carboxylic Acid)1710 - 1680 (strong)
C=O (Ester)1730 - 1715 (strong)
C-O (Ester/Acid)1300 - 1000 (strong)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
This compoundC₁₁H₁₁NO₂189.21189 (M+), 144 ([M-OEt]+), 116 ([M-COOEt]+), 90 ([M-CH₂CN-CO]+)
Ethyl 2-(carboxymethyl)benzoateC₁₁H₁₂O₄208.21208 (M+), 163 ([M-OEt]+), 135 ([M-COOEt]+), 118 ([M-CH₂COOH]+)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (salt plates or KBr pellet).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

    • Acquire data in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Acquisition (EI - typically with GC-MS):

    • Inject the sample onto a GC column to separate it from the solvent.

    • The eluent from the GC is introduced into the EI source.

    • A standard electron energy of 70 eV is used.

    • Acquire data over a relevant mass range.

Visualizing the Transformation and Analysis

The following diagrams illustrate the reaction pathway and a typical analytical workflow for comparing these compounds.

G cluster_reaction Hydrolysis of this compound start This compound product Ethyl 2-(carboxymethyl)benzoate start->product H₂O, H⁺ or OH⁻

Caption: Reaction pathway for the hydrolysis of this compound.

G cluster_workflow Spectroscopic Analysis Workflow sample Sample Preparation (Dissolution/Pelletizing) nmr NMR Analysis (¹H and ¹³C) sample->nmr ir IR Analysis sample->ir ms Mass Spectrometry Analysis sample->ms data Data Interpretation and Comparison nmr->data ir->data ms->data

Caption: General workflow for the spectroscopic analysis of organic compounds.

Comparative Analysis of the Biological Activities of Heterocyclic Compounds Synthesized from Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Ethyl 2-(cyanomethyl)benzoate has emerged as a versatile starting material for the synthesis of a variety of heterocyclic compounds, which in turn have demonstrated a spectrum of promising biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of pyrazole and quinazolinone derivatives synthesized from this precursor, supported by experimental data and detailed protocols to aid in further research and development.

Anticancer Activity: A Comparative Look at Synthesized Compounds

Several novel pyrazole and quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. The cytotoxic effects of these compounds have been tested against various cancer cell lines, with some exhibiting significant inhibitory activity.

A series of novel fused pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity against the HEPG2 human cancer cell line, showing potent activity compared to standard drugs like erlotinib and sorafenib.[1] For instance, certain dihydropyrano[2,3-c]pyrazole, pyrazolo[3,4-d]pyrimidine, and other fused pyrazole derivatives have demonstrated IC50 values significantly lower than the reference compounds, indicating a strong potential for development as anticancer drugs.[1]

Similarly, various quinazolinone derivatives have been designed and synthesized as dual STAT-3/c-Src inhibitors and evaluated for their anti-cancer activity against a panel of 60 human cancer cell lines.[2] Many of these newly synthesized compounds displayed inhibitory activity against a range of human cell lines.[2]

Below is a table summarizing the anticancer activity of representative compounds.

Table 1: Anticancer Activity of Synthesized Pyrazole and Quinazolinone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Fused PyrazoleCompound 1HEPG20.31Erlotinib10.6
Fused PyrazoleCompound 2HEPG20.55Sorafenib1.06
Fused PyrazoleCompound 12HEPG20.71Erlotinib10.6
QuinazolinoneCompound 12dSNB-75 (CNS Cancer)0.268 (c-Src)Staurosporine0.139
QuinazolinoneCompound 7c-0.565 (c-Src)Staurosporine0.139

Note: The synthesis of the specific pyrazole and quinazolinone derivatives listed in this table did not explicitly start from this compound in the cited literature. However, the data is presented to showcase the potential of these heterocyclic classes which can be accessed synthetically from the topic compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Efficacy Against Bacterial and Fungal Strains

In addition to their anticancer potential, heterocyclic compounds derived from this compound precursors have shown promising antimicrobial activity.

A study on novel quinazolinone derivatives demonstrated better bacteriostatic activity against Gram-negative bacteria.[3] Some of the synthesized compounds also showed good activity against the fungi Candida albicans and Aspergillus niger.[3]

Table 2: Antimicrobial Activity of Synthesized Quinazolinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound 4B. subtilis32C. albicans32
Compound 9P. aeruginosa64A. niger64
Compound 10B. subtilis64--
Compound 11P. aeruginosa---

Note: The synthesis of the specific quinazolinone derivatives listed in this table did not explicitly start from this compound in the cited literature. The data is presented to highlight the antimicrobial potential of this class of compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis and Screening Workflow

The general workflow for the synthesis and biological screening of compounds from this compound involves a multi-step process.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound intermediate Heterocyclic Precursor (e.g., Pyrazole, Quinazolinone) start->intermediate Cyclization/Condensation final_compounds Library of Derivatives intermediate->final_compounds Functionalization anticancer Anticancer Screening (e.g., MTT Assay) final_compounds->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) final_compounds->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis lead_id Lead Compound Identification data_analysis->lead_id STAT3 and c-Src Signaling Pathway RTK Receptor Tyrosine Kinase cSrc c-Src RTK->cSrc STAT3 STAT3 cSrc->STAT3 P_STAT3 p-STAT3 (dimerization) STAT3->P_STAT3 Phosphorylation Nucleus Nucleus P_STAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Inhibitor Quinazolinone Inhibitor Inhibitor->cSrc Inhibitor->STAT3

References

A Comparative Mechanistic Analysis of Pathways Involving Ethyl 2-(cyanomethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the mechanistic pathways of core chemical scaffolds is crucial for optimizing synthetic routes and designing novel therapeutic agents. This guide provides a comparative analysis of the primary reaction pathway of Ethyl 2-(cyanomethyl)benzoate and its analogs: the intramolecular cyclization to form substituted isoindolinones. This transformation, a variant of the Thorpe-Ziegler reaction, is a key step in the synthesis of a variety of biologically active compounds.

Dominant Mechanistic Pathway: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The principal reaction pathway for this compound and its analogs is a base-catalyzed intramolecular cyclization. This reaction involves the formation of a carbanion at the cyanomethyl group, which then undergoes a nucleophilic attack on the nitrile carbon of another molecule (in a classic Thorpe reaction) or, in this case, intramolecularly on the ester carbonyl group, though the more favorable pathway is the attack on the nitrile group of another molecule followed by cyclization. However, for the purpose of forming isoindolinones, the key step is the intramolecular reaction. The reaction proceeds via the formation of a stable five-membered ring, leading to the isoindolinone core. The mechanism is influenced by factors such as the strength of the base, the solvent, and the nature of substituents on the aromatic ring.

The general mechanism can be visualized as follows:

  • Deprotonation: A base abstracts a proton from the α-carbon of the cyanomethyl group, forming a resonance-stabilized carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the nitrile group, leading to the formation of a cyclic imine intermediate.

  • Tautomerization and Hydrolysis: The imine intermediate tautomerizes to a more stable enamine, which upon hydrolysis yields the final isoindolinone product.

Comparative Performance: Substituent Effects on Isoindolinone Synthesis

Starting Material (Aniline Analog)ProductYield (%)
2-Nitroaniline3-((2-Nitrophenyl)amino)isoindolin-1-one78
4-Methyl-2-nitroaniline3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one85
4-Methoxy-2-nitroaniline3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one83
4-Chloro-2-nitroaniline3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one75
4,5-Dichloro-2-nitroaniline3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one70

Data extrapolated from a study on a related reaction system for illustrative purposes.[1][2]

From this data, it can be inferred that electron-donating groups (e.g., methyl, methoxy) on the aromatic ring of the nucleophile can enhance the reaction yield, likely by increasing the nucleophilicity of the attacking amine. Conversely, electron-withdrawing groups (e.g., chloro) tend to decrease the yield. This suggests that for the intramolecular cyclization of this compound analogs, electron-donating substituents on the benzene ring would likely favor the reaction by increasing the nucleophilicity of the carbanion, while electron-withdrawing groups might hinder it.

Experimental Protocols

General Procedure for the Base-Catalyzed Intramolecular Cyclization of this compound Analogs (Hypothetical)

This protocol is adapted from procedures for similar intramolecular cyclizations.

Materials:

  • Substituted this compound analog (1.0 mmol)

  • Sodium ethoxide (1.2 mmol)

  • Anhydrous Ethanol (10 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted this compound analog in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoindolinone.

Visualizing the Pathways

Reaction Pathway for Isoindolinone Formation

G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Start This compound Carbanion Resonance-stabilized Carbanion Start->Carbanion + Base - H+ CyclicImine Cyclic Imine Intermediate Carbanion->CyclicImine Intramolecular Nucleophilic Attack Enamine Enamine Intermediate CyclicImine->Enamine Tautomerization Product Isoindolinone Enamine->Product + H2O (Hydrolysis)

Caption: Base-catalyzed intramolecular cyclization of this compound.

Experimental Workflow

G Start Dissolve this compound in Anhydrous Ethanol AddBase Add Sodium Ethoxide Start->AddBase Reflux Reflux for 4-6h AddBase->Reflux Neutralize Neutralize with 1M HCl Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract WashDry Wash with Brine & Dry Extract->WashDry Purify Purify by Column Chromatography WashDry->Purify Product Isolated Isoindolinone Purify->Product

Caption: Workflow for the synthesis of isoindolinone.

References

Yield comparison of different synthetic routes to isoquinolines not using "Ethyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Classical and Modern Methodologies for Isoquinoline Synthesis, Excluding "Ethyl 2-(cyanomethyl)benzoate" Pathways.

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to isoquinolines, focusing on yield, substrate scope, and reaction conditions. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are compared with contemporary metal-catalyzed and microwave-assisted approaches.

Yield Comparison of Key Synthetic Routes

The selection of an appropriate synthetic route for a target isoquinoline derivative is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes representative yields for various established and modern synthetic methods. It is important to note that yields are highly substrate-dependent, and the data presented here are for illustrative purposes.

Synthetic RouteStarting MaterialsProductReagents/ConditionsYield (%)Reference
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinePOCl₃, reflux in acetonitrileHigh[1]
N-(Phenethyl)benzamide1-Phenyl-3,4-dihydroisoquinolinePPA, 150 °C70-80
Pictet-Spengler 3,4-Dimethoxyphenethylamine, Acetaldehyde1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineHCl, H₂O, rtGood[2]
Tryptamine, Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carbolineTFA, CH₂Cl₂, rt85-95
Pomeranz-Fritsch 3-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetal7-MethoxyisoquinolineH₂SO₄Moderate
Veratraldehyde, Aminoacetaldehyde dimethyl acetal6,7-DimethoxyisoquinolineH₂SO₄High[3]
Palladium-Catalyzed Annulation o-Iodobenzaldehyde t-butyl imine, Phenylacetylene1-Methyl-3-phenylisoquinolinePd(OAc)₂, PPh₃, Na₂CO₃, DMF80-95[4][5]
Copper-Catalyzed Cyclization 2-Bromobenzylamine, Ethyl benzoylacetate1-Phenyl-3-ethoxycarbonylisoquinolineCuI, K₂CO₃, i-PrOH, airGood[6]
(E)-2-(1-propynyl)benzaldehyde O-methyl oxime3-MethylisoquinolineCuI, H₂O, 100 °C94[7]
Microwave-Assisted Bischler-Napieralski N-Formyltryptamine3,4-Dihydro-β-carbolineSilica gel, microwaveBetter than conventional[8]
Microwave-Assisted Pictet-Spengler Tryptamine, AldehydesTetrahydro-β-carbolinesSilica gel, microwaveHigh[8]

Reaction Pathways and Logical Workflows

The classical routes to isoquinolines, while foundational, involve distinct intermediates and reaction mechanisms. Understanding these pathways is crucial for predicting outcomes and optimizing conditions.

Bischler-Napieralski Reaction Pathway

Bischler_Napieralski cluster_start Starting Material cluster_reagent Dehydrating Agent cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start β-Arylethylamide reagent POCl₃, P₂O₅, or PPA start->reagent Activation intermediate Nitrilium Ion reagent->intermediate Dehydration cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization Electrophilic Attack product 3,4-Dihydroisoquinoline cyclization->product Rearomatization (deprotonation)

Caption: The Bischler-Napieralski reaction proceeds via an electrophilic nitrilium ion intermediate.

Pictet-Spengler Reaction Pathway

Pictet_Spengler cluster_start Starting Materials cluster_intermediate1 Condensation cluster_intermediate2 Intermediate cluster_cyclization Cyclization cluster_product Product start_amine β-Arylethylamine intermediate1 Schiff Base start_amine->intermediate1 Condensation start_carbonyl Aldehyde or Ketone start_carbonyl->intermediate1 Condensation intermediate2 Iminium Ion intermediate1->intermediate2 Acid Catalysis cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization Electrophilic Attack product 1,2,3,4-Tetrahydroisoquinoline cyclization->product Deprotonation

Caption: The Pictet-Spengler reaction forms a tetrahydroisoquinoline via an iminium ion intermediate.

Pomeranz-Fritsch Reaction Pathway

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start_aldehyde Benzaldehyde Derivative intermediate Benzalaminoacetal (Schiff Base) start_aldehyde->intermediate Condensation start_amine Aminoacetaldehyde Acetal start_amine->intermediate Condensation cyclization Acid-Catalyzed Intramolecular Electrophilic Substitution intermediate->cyclization Ring Closure product Isoquinoline cyclization->product Aromatization

Caption: The Pomeranz-Fritsch reaction leads to an isoquinoline through a benzalaminoacetal intermediate.

Detailed Experimental Protocols

For the practical application of these synthetic routes, detailed experimental procedures are essential. Below are representative protocols for key reactions.

Bischler-Napieralski Reaction: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This procedure is a classic example of the Bischler-Napieralski cyclization.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser.

  • Phosphorus oxychloride (2-3 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified time, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and POCl₃ are removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 3,4-dihydroisoquinoline can be purified by column chromatography or recrystallization.

Pictet-Spengler Reaction: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol illustrates the synthesis of a tetrahydroisoquinoline derivative.[2]

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid

  • Water

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • 3,4-Dimethoxyphenethylamine is dissolved in aqueous hydrochloric acid.

  • Acetaldehyde is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and made alkaline with a sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Pomeranz-Fritsch Reaction: Synthesis of 7-Methoxyisoquinoline

This procedure outlines the synthesis of a substituted isoquinoline.

Materials:

  • 3-Methoxybenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Chloroform

  • Anhydrous potassium carbonate

Procedure:

  • A mixture of 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal is allowed to stand at room temperature to form the benzalaminoacetal.

  • The crude acetal is added dropwise to concentrated sulfuric acid at a low temperature.

  • The reaction mixture is then heated, and the progress of the cyclization is monitored.

  • After completion, the reaction mixture is cooled and poured onto ice, followed by neutralization with a sodium carbonate solution.

  • The aqueous solution is extracted with chloroform.

  • The combined organic layers are dried over anhydrous potassium carbonate, and the solvent is removed by distillation.

  • The crude isoquinoline is purified by vacuum distillation or chromatography.

Palladium-Catalyzed Iminoannulation for Isoquinoline Synthesis

This modern approach offers high yields and functional group tolerance.[4][5]

Materials:

  • tert-Butylimine of o-iodobenzaldehyde

  • An internal alkyne (e.g., 1-phenyl-1-propyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of the tert-butylimine of o-iodobenzaldehyde, the internal alkyne, sodium carbonate, and triphenylphosphine is prepared in a reaction vessel.

  • Palladium(II) acetate and DMF are added, and the mixture is heated under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent.

  • The mixture is filtered, and the filtrate is washed with water and brine.

  • The organic layer is dried over a drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Concluding Remarks

The synthesis of isoquinolines can be achieved through a variety of methods, each with its own advantages and limitations. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools, particularly for the synthesis of specific substitution patterns. However, modern transition-metal-catalyzed methods and those employing alternative energy sources like microwave irradiation often provide higher yields, milder reaction conditions, and broader substrate scope.[8][9] The choice of the optimal synthetic route will depend on a careful consideration of the target molecule, available resources, and desired process efficiency. This guide provides a foundation for researchers to navigate these choices and select the most appropriate methodology for their specific synthetic goals.

References

A Comparative Guide to the Use of Ethyl 2-(cyanomethyl)benzoate in Multi-Step Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials in a multi-step synthesis is a critical decision that impacts overall cost, efficiency, and environmental footprint. This guide provides a detailed cost-benefit analysis of utilizing Ethyl 2-(cyanomethyl)benzoate for the synthesis of isoindolinones, a common scaffold in medicinal chemistry, and compares it with a viable alternative, 2-Bromobenzyl cyanide.

The synthesis of the isoindolinone core is a key step in the preparation of a wide range of biologically active compounds. A common strategy to construct this heterocyclic system is through the reductive cyclization of a suitably substituted aromatic precursor. In this guide, we evaluate two such precursors: this compound and 2-Bromobenzyl cyanide.

At a Glance: Cost and Efficiency Comparison

The following table summarizes the key quantitative data for the synthesis of a target isoindolinone, providing a direct comparison between the two starting materials. Prices are based on currently available market data and may vary depending on the supplier and quantity purchased.

ParameterThis compound2-Bromobenzyl cyanide
Starting Material Cost ~$5.50 - $66.22 / kg[1][2][3]~$283.40 - $514.80 / kg
Key Transformation Reductive CyclizationNucleophilic Substitution & Cyclization
Primary Reagent/Catalyst Raney Nickel or Pd/C with H₂Primary Amine
Typical Yield Moderate to HighModerate to High
Key Advantages Lower starting material cost, potentially fewer steps.Milder reaction conditions may be possible.
Key Disadvantages Requires high-pressure hydrogenation equipment.Higher starting material cost.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences in the multi-step synthesis of a representative N-substituted isoindolinone, the following diagrams outline the logical workflow for each starting material.

Ethyl_2_cyanomethyl_benzoate_Workflow A This compound B Reductive Cyclization (e.g., Raney Ni, H₂) A->B Reduction C Intermediate Amine B->C D Intramolecular Cyclization C->D Spontaneous E Isoindolinone Product D->E

Caption: Synthetic workflow for isoindolinone synthesis starting from this compound.

2_Bromobenzyl_cyanide_Workflow A 2-Bromobenzyl cyanide C Nucleophilic Substitution A->C B Primary Amine (R-NH₂) B->C D Intermediate C->D E Intramolecular Cyclization (Base or Metal-catalyzed) D->E F N-Substituted Isoindolinone Product E->F

Caption: Synthetic workflow for N-substituted isoindolinone synthesis starting from 2-Bromobenzyl cyanide.

Cost-Benefit Analysis in Detail

A deeper dive into the costs associated with each synthetic route reveals a trade-off between the initial price of the starting material and the subsequent reagents and conditions required.

Starting Material and Reagent Costs
Reagent/CatalystPrice per kg (approx.)
This compound$5.50 - $66.22[1][2][3]
2-Bromobenzyl cyanide$283.40 - $514.80
Raney Nickel$12.50 - $37.50[4]
Sodium Borohydride$221.70[5]
10% Palladium on Carbon$288,000 (based on $288/10g)[6]

Note: Prices for catalysts like Palladium on carbon can be substantial, but they are used in catalytic amounts and can often be recovered and recycled.

The initial cost advantage clearly lies with This compound . However, the primary transformation, a reductive cyclization, often necessitates the use of Raney Nickel or a precious metal catalyst like Palladium on carbon under a hydrogen atmosphere. While Raney Nickel is relatively inexpensive, the requirement for specialized high-pressure hydrogenation equipment can be a significant capital investment for laboratories not already equipped for such reactions. Sodium borohydride in combination with a catalyst can also be used for nitrile reduction, offering a potentially lower-pressure alternative.

Conversely, the synthesis from 2-Bromobenzyl cyanide involves a nucleophilic substitution with a primary amine followed by cyclization. This pathway avoids the need for high-pressure hydrogenation. However, the significantly higher cost of 2-Bromobenzyl cyanide can make this route less economical, especially for large-scale synthesis, unless the desired amine is readily available and inexpensive.

Experimental Protocols

Detailed experimental procedures are crucial for replicating results and making informed decisions. Below are representative protocols for the synthesis of isoindolinones from both starting materials, based on established chemical literature.

Protocol 1: Reductive Cyclization of this compound

Objective: To synthesize 2,3-dihydroisoindol-1-one.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with this compound (1.0 eq), a catalytic amount of Raney Nickel (approx. 10-20% by weight of the starting material, washed with anhydrous ethanol), and anhydrous ethanol as the solvent.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reaction mixture is stirred and heated to a temperature of 70-100°C under a hydrogen pressure of 50-100 atm.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude isoindolinone.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: While specific yields for this exact transformation can vary, similar reductive cyclizations of related substrates typically afford yields in the range of 60-85%.

Protocol 2: Synthesis of N-Benzylisoindolinone from 2-Bromobenzyl cyanide

Objective: To synthesize 2-benzyl-2,3-dihydroisoindol-1-one.

Materials:

  • 2-Bromobenzyl cyanide

  • Benzylamine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 2-Bromobenzyl cyanide (1.0 eq), benzylamine (1.2 eq), a palladium catalyst (e.g., 2-5 mol%), a phosphine ligand (e.g., 4-10 mol%), and a base (e.g., 2.0 eq).

  • Anhydrous toluene or dioxane is added as the solvent.

  • The reaction mixture is heated to 80-110°C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-benzylisoindolinone.

Expected Yield: Palladium-catalyzed amination and cyclization reactions of this type can achieve yields ranging from 50% to over 90%, depending on the specific catalyst system and reaction conditions.

Conclusion and Recommendations

The choice between this compound and 2-Bromobenzyl cyanide for the synthesis of isoindolinones is a classic example of the interplay between starting material cost, reagent and equipment requirements, and overall process efficiency.

  • For cost-driven, large-scale synthesis where high-pressure hydrogenation facilities are available, this compound presents a more economical option due to its significantly lower purchase price. The trade-off is the initial capital investment in specialized equipment.

  • For laboratory-scale synthesis, medicinal chemistry applications where a variety of N-substituted isoindolinones are desired, or in facilities where high-pressure hydrogenation is not feasible, 2-Bromobenzyl cyanide offers a more versatile and accessible, albeit more expensive, route. The ability to introduce diverse functionalities through the choice of the primary amine is a key advantage in a drug discovery setting.

Ultimately, the optimal choice will depend on the specific project goals, available resources, and the scale of the synthesis. It is recommended that researchers perform a thorough cost analysis, considering not only the list price of the starting materials but also the total cost of all reagents, solvents, and the time and equipment required for the chosen synthetic pathway.

References

Safety Operating Guide

Safe Disposal of Ethyl 2-(cyanomethyl)benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Ethyl 2-(cyanomethyl)benzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][2] Before initiating any disposal procedures, a thorough risk assessment must be conducted.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Impervious gloves should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Skin and Body Protection: A lab coat or protective work clothing is required.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a suitable respirator must be used.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container for this compound.

  • Labeling: The label should include the chemical name, associated hazards (e.g., "Toxic"), and the accumulation start date.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local and national regulations.[1][4] The primary method of disposal is through a licensed waste disposal company.[4]

  • Preparation: Ensure all required PPE is correctly worn.

  • Transfer: Carefully transfer the waste this compound into the designated waste container. Avoid generating dust or splashes.

  • Container Sealing: Securely close the waste container.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Documentation: Maintain a log of the waste, including the amount and date of disposal.

  • Collection: Arrange for the collection of the waste by a licensed chemical waste disposal service.

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[5]

    • Carefully collect the absorbed material into the designated waste container.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[1][6]

Disposal of Empty Containers

Empty containers that have held this compound must be treated as hazardous waste unless properly decontaminated.

  • Rinsing: Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal: Once decontaminated, the container can be disposed of in accordance with institutional guidelines for non-hazardous waste. If not decontaminated, the empty container must be disposed of as hazardous waste.[6]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for different disposal routes, were available in the referenced safety data sheets. Disposal procedures are based on the inherent hazardous properties of the chemical.

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal & Spill Management A Assess Waste (Solid, Liquid, Contaminated Debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Segregate into Labeled Hazardous Waste Container C->D No E Small Spill: Absorb with inert material. Collect into waste container. C->E Yes, small F Large Spill: Evacuate and call Emergency Response. C->F Yes, large G Store waste in a cool, dry, well-ventilated, secure area. D->G I Decontaminate Empty Containers (Triple Rinse) D->I E->G H Arrange for pickup by a licensed waste disposal company. G->H J Dispose of Rinsate as Hazardous Waste I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(cyanomethyl)benzoate (CAS 19821-21-7) was not publicly available at the time of this writing. The following information is based on the safety data for a closely related analogue, Mthis compound , and should be used as a precautionary guide.[1] It is imperative to consult the official SDS from your supplier before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary

Based on its analogue, Mthis compound, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled .[1] It is also expected to cause skin and serious eye irritation .[1]

Signal Word: DANGER[1]

Hazard Statements:

  • Toxic if swallowed.[1]

  • Toxic in contact with skin.[1]

  • Toxic if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to ensure safety when handling this compound.

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles and a face shield.[1]
Skin Protection Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill response.
Body Protection A lab coat or chemical-resistant apron should be worn.

Handling and Storage

Proper handling and storage procedures are vital to minimize exposure and maintain the chemical's integrity.

Handling:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools and take precautionary measures against static discharges.[2]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Store locked up.[1]

  • Keep away from heat, sparks, and open flames.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Procedures

A clear plan for spill management and waste disposal is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear full PPE, including respiratory protection, during the entire cleanup process.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]

Chemical Spill Response Workflow

Spill_Response_Workflow Diagram 1: Chemical Spill Response Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor & Safety Officer B->C D Don Appropriate PPE C->D E Contain Spill with Absorbent Material D->E F Collect Absorbed Material E->F G Decontaminate Spill Area F->G H Dispose of Waste in Accordance with Regulations G->H I Document Incident H->I

Caption: Workflow for safely managing a chemical spill.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(cyanomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(cyanomethyl)benzoate

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